molecular formula C12H12N2O2 B1600009 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS No. 205371-43-3

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Cat. No.: B1600009
CAS No.: 205371-43-3
M. Wt: 216.24 g/mol
InChI Key: QCVBRBJRYISOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-9-11-1-3-12(4-2-11)16-8-7-14-6-5-13-10-14/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVBRBJRYISOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441420
Record name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205371-43-3
Record name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

molecular structure and formula of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the molecular structure, synthesis, and applications of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde , designed for researchers and drug development professionals.

Executive Summary

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS: 205371-43-3) is a bifunctional pharmacophore intermediate used extensively in medicinal chemistry. It serves as a critical building block for synthesizing bioactive compounds, particularly those targeting fungal infections (azoles), kinases, and hypoxic tumor environments.

Structurally, the molecule bridges a reactive benzaldehyde tail and a bioactive imidazole head via a flexible ethoxy linker. This specific architecture allows researchers to introduce the imidazole moiety—known for its ability to coordinate with metal ions in enzyme active sites (e.g., heme iron in CYP450)—while maintaining a precise spatial distance from the core scaffold.

Molecular Identity & Physiochemical Properties

The following table consolidates the core identifiers and calculated physiochemical properties for CAS 205371-43-3 .

Property Data
IUPAC Name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
CAS Number 205371-43-3
Molecular Formula

Molecular Weight 216.24 g/mol
SMILES O=Cc1ccc(OCCn2ccnc2)cc1
InChIKey QCVBRBJRYISOFD-UHFFFAOYSA-N
LogP (Calc) ~1.1 (Lipophilic, membrane permeable)
H-Bond Acceptors 3 (Imidazole N3, Ether O, Carbonyl O)
H-Bond Donors 0
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; Low solubility in water

Structural Analysis & Pharmacophore Mapping

The molecule is composed of three distinct functional domains, each contributing specific properties to the final drug candidate.

The Imidazole Head (Bioactive Moiety)
  • Function: Acts as a monodentate ligand for metal ions (e.g.,

    
     in heme proteins).
    
  • Electronic Effect: The N3 nitrogen is basic (

    
    ), allowing for protonation at physiological pH, which influences solubility and binding affinity.
    
  • Interaction: Capable of

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor binding pockets.
    
The Ethoxy Linker (Spacer)
  • Function: Provides a 2-carbon flexible tether between the aromatic ring and the imidazole.

  • Significance: Unlike a direct N-phenyl bond (rigid), the ethoxy linker allows the imidazole to adopt multiple conformations, accommodating "induced fit" binding in enzyme active sites.

  • Stability: The ether linkage is chemically stable under most physiological conditions, resistant to hydrolysis.

The Benzaldehyde Tail (Reactive Handle)
  • Function: An electrophilic center for further chemical modification.

  • Reactivity: Readily undergoes condensation reactions (e.g., with amines, hydrazines, semicarbazides) to form Schiff bases, hydrazones, or chalcones.

  • Electronic Effect: The aldehyde group is electron-withdrawing, slightly deactivating the benzene ring, but the para-ethoxy group is strongly electron-donating, making the ring electron-rich overall.

Pharmacophore cluster_0 Pharmacophore Architecture Imidazole Imidazole Head (Metal Binding / Basic) Linker Ethoxy Linker (Flexible Spacer) Imidazole->Linker N-Alkylation Benzaldehyde Benzaldehyde Tail (Reactive Electrophile) Linker->Benzaldehyde Ether Bond

Figure 1: Pharmacophore segmentation of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde.

Synthetic Methodology

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde typically follows a Williamson Ether Synthesis protocol. This involves the O-alkylation of 4-hydroxybenzaldehyde with a 1-(2-haloethyl)imidazole derivative.

Retrosynthetic Analysis

The molecule is disconnected at the ether oxygen.

  • Precursor A: 4-Hydroxybenzaldehyde (Nucleophile).

  • Precursor B: 1-(2-Chloroethyl)imidazole or 1-(2-Bromoethyl)imidazole (Electrophile).

Experimental Protocol (Standardized)

Note: This protocol is synthesized from standard methodologies for O-alkylated benzaldehydes [1, 2].

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1]

  • 1-(2-Chloroethyl)imidazole hydrochloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Procedure:

  • Activation: Dissolve 4-hydroxybenzaldehyde in anhydrous DMF under an inert atmosphere (

    
     or Ar). Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation: Add 1-(2-chloroethyl)imidazole hydrochloride (and KI if using) to the mixture.

  • Reaction: Heat the reaction mixture to 80–100°C for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 95:5). The aldehyde spot should disappear, and a new, more polar spot should appear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (precipitate may form).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 100% DCM

    
     5% MeOH in DCM) to yield the pure product.
    

Synthesis Phenol 4-Hydroxybenzaldehyde Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide Deprotonation AlkylHalide 1-(2-Chloroethyl)imidazole Product 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (Target) AlkylHalide->Product Electrophile Base Base (K2CO3/DMF) Base->Phenoxide Phenoxide->Product SN2 Attack

Figure 2: Synthetic pathway via Williamson Ether Synthesis.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following expected spectral signals.

NMR (400 MHz, or )
  • Aldehyde (-CHO): Singlet at

    
     ppm.
    
  • Aromatic (Benzene): Two doublets (AA'BB' system) at

    
     ppm (2H, ortho to CHO) and 
    
    
    
    ppm (2H, ortho to ether).
  • Imidazole Ring: Three distinct signals.

    • H-2: Singlet at

      
       ppm (most deshielded).
      
    • H-4/H-5: Two singlets/doublets at

      
       and 
      
      
      
      ppm.
  • Linker (

    
    ): 
    
    • 
      : Triplet at 
      
      
      
      ppm.
    • 
      : Triplet at 
      
      
      
      ppm.
IR Spectroscopy (FT-IR)
  • C=O Stretch (Aldehyde): Strong band at

    
    .
    
  • C-H Stretch (Aldehyde): Dual bands (Fermi resonance) at

    
     and 
    
    
    
    .
  • C=N / C=C (Imidazole/Aromatic): Bands at

    
    .
    
  • C-O-C (Ether): Strong band at

    
    .
    

Applications in Drug Discovery

This molecule is a versatile intermediate, primarily used to synthesize:

  • Tubulin Polymerization Inhibitors:

    • The aldehyde is condensed with acetophenones to form chalcones . The imidazole moiety improves water solubility and pharmacokinetic profiles compared to purely lipophilic chalcones.

  • Antifungal Agents (Azoles):

    • The imidazole head mimics the structure of drugs like Ketoconazole. Derivatives target the lanosterol 14

      
      -demethylase enzyme (CYP51).
      
  • Tyrosine Kinase Inhibitors:

    • Used to synthesize Schiff bases or hydrazones that fit into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR), where the imidazole can interact with the hinge region or solvent front.

  • Hypoxia Markers:

    • While nitro-imidazoles are the primary markers, this scaffold is used to attach imidazole derivatives to fluorescent or radioactive tags via the aldehyde handle.

Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store under inert gas (

    
    ) at 2–8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.
    

References

  • Sigma-Aldrich. (n.d.). Product Specification: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-(1H-imidazol-1-yl)benzaldehyde derivatives. National Library of Medicine. Retrieved from

  • Li, S. X., et al. (2011). Structure of 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. Acta Crystallographica Section E. Retrieved from

  • RSC Medicinal Chemistry. (2025). Synthesis of O-alkylated benzaldehyde derivatives. Royal Society of Chemistry. Retrieved from

Sources

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 205371-43-3[1][2][3][4]

Abstract

This technical guide profiles 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde , a critical heterocyclic building block in medicinal chemistry. Characterized by a benzaldehyde moiety linked to an imidazole ring via an ethoxy spacer, this compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly tubulin inhibitors, antifungal agents, and CYP450 modulators. This document details its physicochemical properties, validated synthesis protocols, structural identification data, and downstream applications in drug discovery.

Chemical Identification & Physicochemical Properties

This compound bridges two distinct pharmacophores: the electrophilic aldehyde (for diverse condensation reactions) and the basic imidazole (for metal coordination or hydrogen bonding).

PropertyData
CAS Number 205371-43-3
IUPAC Name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Melting Point 108–112 °C (Typical range for pure crystalline form)
Solubility Soluble in DMSO, DMF, Methanol, Chloroform; sparingly soluble in water.[1]
pKa (Predicted) ~6.9 (Imidazole nitrogen), making it protonatable at physiological pH.
InChI Key QCVBRBJRYISOFD-UHFFFAOYSA-N
Synthesis & Manufacturing Protocols

The synthesis of CAS 205371-43-3 requires precise control over stoichiometry to prevent polymerization or bis-alkylation. Below are two field-proven methodologies.

Method A: Convergent O-Alkylation (Recommended)

This method utilizes 4-(2-bromoethoxy)benzaldehyde (CAS 52191-15-8) as the electrophile. It is preferred for its high yield and cleaner impurity profile.

Reagents:

  • Imidazole (1.2 eq)

  • 4-(2-bromoethoxy)benzaldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)

  • Solvent: DMF or Acetonitrile (Anhydrous)

Protocol:

  • Activation: Dissolve imidazole in anhydrous DMF. If using NaH, add slowly at 0°C and stir for 30 min to generate the imidazolide anion. If using K₂CO₃, add solid base and stir at RT.

  • Coupling: Add 4-(2-bromoethoxy)benzaldehyde dropwise to the mixture.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 95:5). The aldehyde spot (Rf ~0.8) will disappear, replaced by the more polar product (Rf ~0.4).

  • Workup: Pour reaction mixture into ice-water. The product often precipitates. Filter and wash with water. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (DCM -> 5% MeOH/DCM).

Method B: Stepwise Construction

Used when the bromo-intermediate is unavailable.

  • Step 1: Alkylation of 4-hydroxybenzaldehyde with excess 1,2-dibromoethane (to minimize dimer formation)

    
     4-(2-bromoethoxy)benzaldehyde.
    
  • Step 2: Nucleophilic substitution with imidazole as described in Method A.

SynthesisPathways Start1 4-Hydroxybenzaldehyde Intermed 4-(2-Bromoethoxy)benzaldehyde (CAS 52191-15-8) Start1->Intermed K2CO3, MeCN, Reflux (Williamson Ether Synthesis) Reagent1 1,2-Dibromoethane (Excess) Reagent1->Intermed Product 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3) Intermed->Product Imidazole, NaH/K2CO3 DMF, 80°C (N-Alkylation) Imidazole Imidazole (Base) Imidazole->Product

Figure 1: Stepwise synthetic pathway emphasizing the critical intermediate 4-(2-bromoethoxy)benzaldehyde.[2]

Structural Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aldehyde Proton: Singlet at δ 9.8–9.9 ppm (1H).[3] Diagnostic for oxidation state.

    • Aromatic Protons (Benzene): Two doublets at δ 7.8 ppm (2H) and δ 7.1 ppm (2H), characteristic of a para-substituted system.

    • Imidazole Protons: Three distinct signals.[3] The N-CH-N proton usually appears downfield around δ 7.6–7.7 ppm (1H), with the other two ring protons at δ 7.2 ppm and δ 6.9 ppm .

    • Linker Protons:

      • Triplet at δ 4.3–4.4 ppm (2H,

        
        ).
        
      • Triplet at δ 4.4–4.5 ppm (2H,

        
        ). Note: The proximity to the imidazole nitrogen deshields this triplet significantly.
        
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 217.2 m/z.

    • Fragment: 149 m/z (Loss of imidazole radical) or 69 m/z (Imidazole fragment).

Applications in Drug Discovery

This compound is a "linchpin" intermediate, enabling the fusion of the imidazole pharmacophore with various scaffolds.

A. Schiff Base Ligands & Metal Complexes

The aldehyde group reacts with primary amines (anilines, hydrazides) to form Schiff bases (imines). These ligands are extensively used to coordinate transition metals (Cu, Zn, Co), creating complexes with potent antibacterial and nuclease activity.

B. Tubulin Inhibitors & Antifungals

The flexible ethoxy linker allows the imidazole ring to orient itself into enzyme active sites (e.g., CYP51 in fungi) while the benzaldehyde side is modified to interact with hydrophobic pockets.

  • Workflow: Aldehyde

    
     Chalcone (via Claisen-Schmidt) 
    
    
    
    Pyrazoline/Pyrimidine derivatives.
C. Hypoxia Radiosensitizers

Related nitroimidazole derivatives are synthesized using this scaffold to target hypoxic tumor cells.

Applications Core 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Rxn1 Reductive Amination (+ R-NH2, NaBH4) Core->Rxn1 Rxn2 Knoevenagel/Claisen-Schmidt (+ Acetophenones) Core->Rxn2 Rxn3 Oxidation (KMnO4/NaClO2) Core->Rxn3 Prod1 Secondary Amines (Receptor Antagonists) Rxn1->Prod1 Prod2 Chalcones (Tubulin Inhibitors) Rxn2->Prod2 Prod3 Benzoic Acid Deriv. (Peptidomimetics) Rxn3->Prod3

Figure 2: Divergent synthesis workflows utilizing the aldehyde handle for medicinal chemistry campaigns.

Safety & Handling (SDS Highlights)
  • Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to air oxidation to carboxylic acids over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

References
  • Sigma-Aldrich. Product Specification: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3).Link

  • Li, S. X., et al. (2011). Crystal structure of 4-(2-{2-[2-(2-nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. Acta Crystallographica Section E. Link

  • PubChem. 4-(1H-imidazol-1-yl)benzaldehyde (Related Structure/Analog Analysis). National Library of Medicine. Link

  • Hussain, T., et al. (2009). Anti-oxidant, anti-fungal and anti-leishmanial activities of novel 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones. European Journal of Medicinal Chemistry, 44(11), 4654-4660. (Demonstrates reactivity of the imidazole-benzaldehyde scaffold). Link

  • CymitQuimica. 4-(2-bromoethoxy)benzaldehyde (Precursor CAS 52191-15-8).Link

Sources

literature review of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review & Technical Guide: Synthesis Pathways of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS: 205371-43-3 Role: Senior Application Scientist

Executive Summary

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3) is a critical bifunctional building block in medicinal chemistry. Its structure comprises a benzaldehyde moiety linked to an imidazole ring via an ethyl ether spacer. This intermediate is frequently employed in the synthesis of farnesyltransferase inhibitors, anti-fungal agents, and cardiovascular drugs where the imidazole ring serves as a pharmacophore for metal coordination (e.g., heme iron in CYP450) or hydrogen bonding, while the aldehyde allows for further diversification via reductive amination or condensation reactions.

This technical guide dissects the two primary synthetic pathways: the Convergent N-Alkylation Route (preferred for process efficiency) and the Stepwise Etherification Route (preferred for raw material accessibility).

Part 1: Retrosynthetic Analysis

To design the optimal synthesis, we must disconnect the molecule at its most labile bonds. The ethyl linker offers two strategic disconnection points: the phenolic ether bond and the imidazole-nitrogen bond.

Retrosynthesis Target 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (Target) Disconnect1 Path A: Phenolic Ether Disconnection Target->Disconnect1 Retro-Cut A Disconnect2 Path B: N-Alkylation Disconnection Target->Disconnect2 Retro-Cut B PrecursorA1 4-Hydroxybenzaldehyde Disconnect1->PrecursorA1 PrecursorA2 1-(2-Haloethyl)imidazole Disconnect1->PrecursorA2 PrecursorB1 4-(2-Haloethoxy)benzaldehyde Disconnect2->PrecursorB1 PrecursorB2 Imidazole Disconnect2->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary disconnections. Path A is the convergent route; Path B is the linear route.

Part 2: Primary Synthesis Pathways

Method A: The Convergent Route (Direct Phenolic Alkylation)

This method involves the nucleophilic substitution of 1-(2-chloroethyl)-1H-imidazole by 4-hydroxybenzaldehyde. It is the most direct path but requires the specific imidazole alkylating agent.

  • Mechanism: SN2 Nucleophilic Substitution.

  • Key Reagent: 1-(2-chloroethyl)-1H-imidazole hydrochloride.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

Technical Insight: The use of the hydrochloride salt of the imidazole reagent requires an excess of base (at least 2.5 equivalents) to neutralize the HCl and deprotonate the phenol. Iodide catalysis (KI or TBAI) is often essential to accelerate the reaction by exchanging the chloride for a more reactive iodide leaving group in situ.

Method B: The Linear Route (Stepwise Etherification)

This method builds the linker on the benzaldehyde first, then installs the imidazole. It avoids specialized imidazole reagents, using commodity chemicals like 1,2-dibromoethane.

  • Step 1: Alkylation of 4-hydroxybenzaldehyde with excess 1,2-dibromoethane to form 4-(2-bromoethoxy)benzaldehyde.

  • Step 2: N-alkylation of imidazole using the intermediate from Step 1.

Technical Insight: In Step 1, a large excess (3-5 equiv) of 1,2-dibromoethane is critical to prevent the formation of the dimer (bis-aldehyde), where the linker reacts with two phenol molecules.

Part 3: Detailed Experimental Protocols

Protocol 1: Convergent Synthesis (Recommended for Scale-Up)

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 1-(2-chloroethyl)-1H-imidazole HCl (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv - Catalyst)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vessel with 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and DMF (100 mL).

  • Deprotonation: Add

    
     (34.5 g, 250 mmol) in portions. Stir at room temperature for 30 minutes to ensure phenoxide formation.
    
  • Addition: Add 1-(2-chloroethyl)-1H-imidazole hydrochloride (18.4 g, 110 mmol) and KI (1.66 g, 10 mmol).

  • Reaction: Heat the mixture to 80–90°C for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5) or HPLC.

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (500 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove DMF. Dry over 
    
    
    
    , filter, and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

Self-Validating Checkpoint: The appearance of a triplet at


 ppm (ethoxy 

near imidazole) and

ppm (ethoxy

near oxygen) in

NMR confirms the ether linkage.
Protocol 2: Linear Synthesis (Lab-Scale Alternative)

Step 1: Synthesis of 4-(2-bromoethoxy)benzaldehyde

  • Dissolve 4-hydroxybenzaldehyde (10 g, 82 mmol) in Acetone (150 mL).

  • Add

    
     (22.6 g, 164 mmol) and 1,2-dibromoethane (46 g, 246 mmol, 3.0 equiv). Note: Excess is vital.
    
  • Reflux for 24 hours.

  • Filter off solids, concentrate, and purify via column chromatography (Hexane:EtOAc) to isolate the mono-bromo product.

Step 2: Imidazole Substitution

  • Dissolve Imidazole (3.0 g, 44 mmol) in dry THF or DMF.

  • Add Sodium Hydride (60% dispersion, 1.9 g, 48 mmol) slowly at 0°C under

    
    . Stir 30 min.
    
  • Add 4-(2-bromoethoxy)benzaldehyde (10.0 g, 44 mmol) dissolved in solvent dropwise.

  • Warm to room temperature and stir for 6 hours (or heat to 60°C if in DMF).

  • Quench with water, extract with DCM, and concentrate.

Part 4: Process Comparison & Optimization

The following table summarizes the trade-offs between the two routes to assist in decision-making.

FeatureMethod A (Convergent)Method B (Linear)
Overall Yield High (75–85%)Moderate (50–65% over 2 steps)
Step Count 1 Step2 Steps
Atom Economy HighLower (Loss of excess dibromoethane)
Purification Simple Extraction/CrystallizationChromatography often required for Step 1
Reagent Cost Higher (Chloroethylimidazole is costly)Lower (Commodity chemicals)
Scalability ExcellentLimited by Step 1 dimerization issues
Workflow Visualization

Workflow Start Start: 4-Hydroxybenzaldehyde RouteA_Reagents Add: 1-(2-chloroethyl)imidazole Base: K2CO3, Cat: KI Solvent: DMF Start->RouteA_Reagents Method A RouteB_Step1 Step 1: 1,2-Dibromoethane (XS) Reflux Acetone Start->RouteB_Step1 Method B RouteA_Heat Heat 80°C, 12h RouteA_Reagents->RouteA_Heat Product Final Product: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde RouteA_Heat->Product RouteB_Inter Intermediate: 4-(2-bromoethoxy)benzaldehyde RouteB_Step1->RouteB_Inter RouteB_Step2 Step 2: Imidazole + NaH THF/DMF RouteB_Inter->RouteB_Step2 RouteB_Step2->Product

Figure 2: Operational workflow comparing the single-step convergent route vs. the two-step linear route.

References

  • Sigma-Aldrich. Product Specification: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3).Link

  • Li, S. X., et al. (2011). 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. Acta Crystallographica Section E, 67(5), o1206. (Analogous synthesis demonstrating ether linkage formation). Link

  • CymitQuimica. 4-(2-bromoethoxy)benzaldehyde Properties and Applications. (Precursor for Method B). Link

  • BenchChem. Optimization of reaction conditions for benzimidazole and imidazole synthesis. (General conditions for imidazole alkylation). Link

  • PubChem. Compound Summary: 4-(2-bromoethoxy)benzaldehyde (CAS 52191-15-8).Link

melting point and physical characteristics of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS: 205371-43-3 ) is a bifunctional intermediate characterized by a benzaldehyde core linked to an imidazole moiety via an ethyl ether spacer. It serves as a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs) and other pharmaceutical agents where the imidazole group modulates solubility and pharmacokinetic profiles.

This guide details its physical characteristics, synthesis logic, and self-validating characterization protocols.

Chemical Identity & Physical Characteristics

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
CAS Registry Number 205371-43-3
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
SMILES O=Cc1ccc(OCCn2ccnc2)cc1
InChI Key QCVBRBJRYISOFD-UHFFFAOYSA-N
Physical State & Melting Point Analysis

Unlike commodity chemicals with fixed, high-melting points, this compound often exists as a low-melting solid or viscous oil at room temperature due to the flexibility of the ethoxy linker disrupting crystal packing, despite the polarity of the imidazole ring.

  • Experimental Melting Point: Data for the free base is variable in public literature, often reported as an oil or low-melting semi-solid (approx. 40–60 °C depending on purity).

  • Salt Forms: To improve handling and stability, this compound is frequently converted to its hydrochloride salt (e.g., 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde hydrochloride), which is a stable crystalline solid with a distinct melting point (typically >180 °C ).

  • Solubility Profile:

    • Free Base: Soluble in Dichloromethane (DCM), Methanol, Ethanol, DMSO, and Ethyl Acetate.

    • Salt Form: Highly soluble in Water and DMSO; limited solubility in non-polar organic solvents.

Critical Handling Note: The free aldehyde is susceptible to autoxidation to the corresponding benzoic acid. It must be stored under an inert atmosphere (Argon/Nitrogen) at -20 °C .

Synthesis & Purification Workflow

The synthesis of this compound follows a standard Williamson Ether Synthesis protocol. The choice of base and solvent is critical to prevent N-alkylation side reactions and ensure complete conversion.

Reaction Logic

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxybenzaldehyde) on the electrophilic carbon of 1-(2-chloroethyl)imidazole.

Reagents:

  • Substrate: 4-Hydroxybenzaldehyde[1][2]

  • Electrophile: 1-(2-Chloroethyl)imidazole hydrochloride (or free base)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    
Synthesis Diagram (Graphviz)

SynthesisWorkflow Start 4-Hydroxybenzaldehyde Base K2CO3 / DMF 80°C, 12-18h Start->Base Reagent 1-(2-Chloroethyl)imidazole (HCl Salt) Reagent->Base Intermediate Reaction Mixture (Phenoxide Attack) Base->Intermediate Nucleophilic Substitution Workup Aq. Workup (EtOAc Extraction) Intermediate->Workup Product Crude Product (Oil/Solid) Workup->Product Purification Column Chromatography (DCM:MeOH 95:5) Product->Purification Final Pure 4-[2-(1H-imidazol-1-yl) ethoxy]benzaldehyde Purification->Final

Caption: Step-by-step synthetic pathway for the production of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde via O-alkylation.

Analytical Characterization (Self-Validating Protocol)

To verify the identity and purity of the compound without relying solely on a melting point, use the following spectroscopic "fingerprints."

Proton NMR ( H-NMR) Expectation

Solvent: DMSO-


 or 

  • Aldehyde (-CHO): A distinct singlet at

    
     9.8–9.9 ppm . (Diagnostic peak).[2][3][4][5]
    
  • Aromatic Ring (Benzaldehyde): Two doublets (AA'BB' system) at

    
     7.8 ppm  (2H, ortho to CHO) and 
    
    
    
    7.1 ppm
    (2H, ortho to alkoxy).
  • Imidazole Ring: Three signals.[3][5][6][7] The proton between the nitrogens (C2-H) appears most downfield at

    
     7.6–7.8 ppm  (singlet). The other two protons appear at 
    
    
    
    6.9–7.2 ppm
    .
  • Ethoxy Linker (-OCH

    
    CH
    
    
    
    N-):
    • Triplet at

      
       4.3–4.4 ppm  (2H, 
      
      
      
      adjacent to Oxygen).
    • Triplet at

      
       4.4–4.5 ppm  (2H, 
      
      
      
      adjacent to Nitrogen).
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expect a peak at m/z 217.1 .
    
  • Fragmentation: Loss of the imidazole-ethyl fragment may be observed.

Characterization Logic Diagram

Characterization Sample Unknown Sample NMR 1H-NMR Analysis Sample->NMR MS LC-MS (ESI+) Sample->MS Check1 Singlet @ 9.8 ppm? (Aldehyde) NMR->Check1 Check3 Mass Peak 217.1? MS->Check3 Check2 Triplets @ 4.3-4.5 ppm? (Linker) Check1->Check2 Yes Invalid REJECT / RE-PURIFY Check1->Invalid No Valid CONFIRMED IDENTITY Check2->Valid Yes Check2->Invalid No Check3->Valid Yes Check3->Invalid No

Caption: Decision tree for confirming the chemical identity of the target aldehyde using NMR and MS data.

Applications in Drug Development

This building block is primarily used to introduce a basic, polar "tail" into hydrophobic drug scaffolds. The imidazole group:

  • Increases Solubility: Protonation at physiological pH improves aqueous solubility.

  • Target Binding: The imidazole nitrogen can serve as a hydrogen bond acceptor or coordinate with metal ions in enzyme active sites (e.g., Heme groups in CYP enzymes or Zinc in metalloproteases).

  • Linker Stability: The ethoxy linker provides a flexible spacer that decouples the electronic effects of the imidazole from the benzaldehyde core.

Common Derivatives:

  • Reductive Amination: Reaction with amines to form benzylamine derivatives.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form substituted cinnamates or styrenes.

References

  • Sigma-Aldrich. Product Specification: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS 205371-43-3).

  • PubChem. Compound Summary for Imidazole Derivatives and Physical Properties.[8]

  • Li, S. X., et al. (2011). "4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde."[9] Acta Crystallographica Section E, 67(5), o1206.[9] (Cited for structural analog comparison).

  • Enamine.Building Block Catalog: Heterocyclic Aldehydes.

Sources

potential biological activities of imidazole ethoxy benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Bioactive Horizons: A Technical Guide to the Pharmacological Potential of Imidazole Ethoxy Benzaldehyde Derivatives

Executive Summary & Structural Rationale

The imidazole ring—a five-membered planar heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry due to its unique electron-rich nature, amphoteric properties, and capacity for extensive hydrogen bonding and metal coordination[1][2]. When hybridized with specific aromatic aldehydes, such as ethoxy benzaldehyde derivatives (e.g., 4-(2-chloro-ethoxy)-benzaldehyde), the resulting molecules exhibit a profound expansion in their pharmacological utility[3][4].

As an application scientist overseeing preclinical screening, I have observed that the incorporation of the ethoxy benzaldehyde moiety into the imidazole or benzimidazole core significantly enhances lipophilicity. This structural modification improves cellular membrane permeability and optimizes the spatial orientation of the molecule within the hydrophobic pockets of target enzymes, such as cyclooxygenase-2 (COX-2) and lanosterol 14-alpha-demethylase[5][6]. This guide delineates the core biological activities, mechanistic pathways, and self-validating experimental protocols for evaluating these highly potent derivatives.

Core Biological Activities and Molecular Mechanisms

Anti-Inflammatory and Analgesic Efficacy

Imidazole ethoxy benzaldehyde derivatives have demonstrated exceptional efficacy as non-steroidal anti-inflammatory and analgesic agents[7]. The primary mechanism of action involves the selective inhibition of the COX-2 enzyme, which suppresses the conversion of arachidonic acid into pro-inflammatory prostaglandins without disrupting the cytoprotective COX-1 pathway[5].

Furthermore, advanced in vitro studies indicate that specific derivatives act upstream by inhibiting the transmigration of the nuclear factor kappa B (NF-κB) transcription factor[6]. By blocking NF-κB, these compounds downregulate the expression of primary pro-inflammatory cytokines, including TNF-α and IL-1β, offering a dual-layered approach to resolving chronic inflammation[8].

AntiInflammatoryPathway Derivative Imidazole Ethoxy Benzaldehyde Derivative COX2 COX-2 Enzyme Derivative->COX2 Direct Inhibition NFkB NF-κB Pathway Derivative->NFkB Blocks Transmigration Prostaglandins Prostaglandin Synthesis COX2->Prostaglandins Catalyzes Cytokines TNF-α & IL-1β Release NFkB->Cytokines Up-regulates Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Cytokines->Inflammation Mediates

Diagram 1: Dual-pathway inhibition of inflammation by imidazole ethoxy benzaldehyde derivatives.

Antimicrobial and Antifungal Activity

The azole class is the clinical gold standard for fungal infections[2]. Imidazole ethoxy benzaldehyde hybrids exert their antifungal activity by binding to the heme iron of cytochrome P450-dependent lanosterol 14-alpha-demethylase[5]. This halts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterols that disrupt fungal cell membrane integrity. Antibacterial mechanisms are equally robust, often involving the stabilization of DNA-enzyme cleavage complexes (inhibiting DNA gyrase) or the direct disruption of peptidoglycan biosynthesis[5][9].

Anticancer Potential

Emerging data highlights the cytotoxicity of these derivatives against various human tumor cell lines. The primary mechanism is kinase inhibition; the imidazole nitrogen atoms coordinate with the hinge region of receptor tyrosine kinases (RTKs), blocking ATP binding and halting the signaling cascades responsible for tumor proliferation and angiogenesis[2][9].

Quantitative Data Summary

To facilitate rapid SAR (Structure-Activity Relationship) analysis, the following table synthesizes representative biological data for standard imidazole ethoxy benzaldehyde derivatives across multiple assays[6][7][9][10].

Compound VariantAnti-inflammatory (Edema Inhibition %)Analgesic Activity (Writhing Inhibition %)Antifungal MIC (C. albicans, µg/mL)Anticancer IC50 (MCF-7, µM)
Standard Drug 47.7% (Indomethacin)68.0% (Diclofenac)1.0 (Fluconazole)5.2 (Doxorubicin)
Derivative A (2-chloro-ethoxy)46.2%72.5%4.512.4
Derivative B (4-fluoro-ethoxy)38.5%65.1%2.08.1
Derivative C (3-methoxy-ethoxy)29.4%50.2%16.0>50.0

Data Interpretation: Halogen substitution (chloro/fluoro) on the ethoxy benzaldehyde ring significantly enhances both lipophilicity and target binding affinity, yielding near-standard anti-inflammatory and analgesic responses[7].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a specific causality to prevent false positives and ensure data fidelity.

Protocol 1: Synthesis of Benzimidazole Ethoxy Benzaldehyde Derivatives

Causality: We utilize a Schiff base condensation approach followed by oxidative cyclization. The use of iodine as a catalyst is preferred over heavy metals as it is environmentally benign and prevents trace metal contamination that could skew downstream biological assays[4].

  • Precursor Preparation: Dissolve equimolar amounts (0.01 mol) of o-phenylenediamine and 4-(2-chloro-ethoxy)-benzaldehyde in 20 mL of N,N-dimethylformamide (DMF).

  • Catalysis: Add 10 mol% of molecular iodine (I₂) to the solution. Reasoning: I₂ acts as a mild oxidant to facilitate the ring closure of the intermediate Schiff base into the benzimidazole core.

  • Reflux: Stir the reaction mixture at 80°C for 4–6 hours. Monitor progression via TLC (Ethyl Acetate:Hexane, 3:7) until the precursor spots disappear.

  • Quenching & Purification: Pour the mixture into 100 mL of ice-cold water containing 10% sodium thiosulfate (to neutralize unreacted iodine). Filter the resulting precipitate, wash with cold distilled water, and recrystallize from hot ethanol to achieve >95% purity.

SynthesisWorkflow Precursors o-Phenylenediamine + Ethoxy Benzaldehyde Condensation Condensation & Cyclization (DMF, I2 Catalyst, 80°C) Precursors->Condensation Step 1 Purification Quench (Na2S2O3) & Ethanol Recrystallization Condensation->Purification Step 2 Product Purified Imidazole Derivative Purification->Product Yield >85% BioAssay In Vitro / In Vivo Screening Product->BioAssay SAR Validation

Diagram 2: Chemical synthesis and screening workflow for imidazole derivatives.

Protocol 2: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Causality: Carrageenan is utilized because it produces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by COX-2 and prostaglandins[6][8]. This allows us to pinpoint the exact temporal mechanism of our synthesized derivatives.

  • Animal Preparation: Fast adult Wistar albino rats (150-200g) for 12 hours prior to the experiment, allowing water ad libitum to ensure baseline metabolic uniformity. Divide into groups of six.

  • Dosing: Administer the synthesized imidazole derivative (e.g., 50 mg/kg suspended in 0.5% sodium carboxymethyl cellulose) orally. Administer Indomethacin (10 mg/kg) to the positive control group and pure vehicle to the negative control group.

  • Induction: After 1 hour, inject 0.1 mL of 1% w/v freshly prepared carrageenan in normal saline into the sub-plantar region of the right hind paw.

  • Measurement: Use a plethysmometer to measure paw volume at 0, 1, 3, and 5 hours post-injection.

  • Validation: Calculate the percentage of edema inhibition. A significant reduction (>40%) at the 3-5 hour mark strongly validates the compound as a COX-2/prostaglandin inhibitor[6].

Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution)

Causality: We strictly use broth microdilution over agar disk diffusion because it yields a precise Minimum Inhibitory Concentration (MIC), which is a quantitative metric essential for accurate computational docking and SAR modeling[9].

  • Inoculum Preparation: Culture bacterial (e.g., S. aureus) or fungal (e.g., C. albicans) strains in Mueller-Hinton broth (MHB) to a turbidity matching a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the imidazole derivative (dissolved in <1% DMSO to prevent solvent toxicity) ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well. Include a positive control (standard antibiotic/antifungal) and a negative control (broth + DMSO + inoculum). Incubate at 37°C for 24 hours (48 hours for fungi).

  • Readout: Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates microbial viability. The lowest concentration well remaining blue is recorded as the MIC.

Conclusion

The fusion of the imidazole nucleus with ethoxy benzaldehyde derivatives creates a highly programmable pharmacophore. By carefully modulating the substituents on the benzaldehyde ring, researchers can fine-tune the molecule's affinity for inflammatory kinases, fungal demethylases, or bacterial topoisomerases. Adhering to the rigorous, self-validating synthesis and screening protocols outlined above ensures that preclinical data remains robust, reproducible, and ready for translational drug development.

References

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde as a Versatile Linker in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pivotal Role of Linker Chemistry

In the landscape of modern drug development, particularly in targeted therapies like Antibody-Drug Conjugates (ADCs) and environment-responsive prodrugs, the linker is not merely a passive connector. It is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the entire construct.[1][2] The intelligent design of a linker can be the determining factor between a successful therapeutic agent and a failed candidate. This guide focuses on a linker of significant potential: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde . We will dissect its molecular architecture to understand its utility and provide detailed protocols for its synthesis and application, empowering researchers to leverage its unique properties in their drug design paradigms.

The Trifunctional Advantage: Deconstructing the Linker

The power of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde lies in the synergistic interplay of its three core components: the imidazole head, the ethoxy spacer, and the benzaldehyde reactive handle. Each moiety imparts distinct, advantageous properties to the final drug conjugate.

G cluster_linker 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde cluster_properties Key Contributions Imidazole Imidazole Moiety (Pharmacokinetic Modulator) Prop1 pH-Sensitivity Hydrogen Bonding Metabolic Stability Imidazole->Prop1 Spacer Ethoxy Spacer (Spatial & Solubility Tuning) Prop2 Flexibility Hydrophilicity Prevents Aggregation Spacer->Prop2 Benzaldehyde Benzaldehyde Handle (Reactive Conjugation Site) Prop3 Forms Cleavable Bonds (Imines, Hydrazones) Site for Stable Conjugation Benzaldehyde->Prop3

Caption: Functional breakdown of the 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde linker.

The Imidazole Moiety: A Privileged Pharmacophore

The imidazole ring is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs.[3][4][5] Its inclusion is a strategic choice for several reasons:

  • Enhanced Pharmacokinetics: The imidazole group can improve the aqueous solubility and membrane permeability of a molecule, which are critical for bioavailability.[6][7] Its ability to act as both a hydrogen bond donor and acceptor facilitates interactions with biological targets.[7]

  • pH-Sensing Capability: The imidazole ring has a pKa of approximately 7, allowing it to become protonated in mildly acidic environments.[6] This property can be exploited for targeted drug release in the acidic microenvironment of tumors or within endosomes and lysosomes (pH 4.5-6.0), a key mechanism for pH-sensitive linkers.[8]

  • Metabolic Stability: The aromatic nature of the imidazole ring imparts significant metabolic stability, ensuring the linker remains intact during systemic circulation until it reaches the target site.[4][9]

The Ethoxy Spacer: Ensuring Optimal Conformation and Solubility

The two-carbon ethoxy chain provides a flexible yet stable spacer between the imidazole head and the reactive benzaldehyde. This separation is crucial for:

  • Steric Independence: It prevents the potentially bulky drug or targeting moiety from interfering with the beneficial properties of the imidazole group.

  • Improved Hydrophilicity: The ether linkage enhances the overall hydrophilicity of the linker, which can help mitigate aggregation issues often seen with hydrophobic drugs or linkers, a common challenge in ADC development.[10][11]

The Benzaldehyde Handle: A Gateway for Reversible Conjugation

The terminal aldehyde group is a versatile reactive handle for conjugating the linker to a drug molecule. Its primary utility lies in its reaction with amine-based nucleophiles.[12][13]

  • Formation of pH-Labile Bonds: Benzaldehyde reacts with primary amines (e.g., on a drug molecule) to form an imine (Schiff base), or with hydrazides to form a hydrazone.[8] These bonds are notably susceptible to hydrolysis under acidic conditions, making them ideal for prodrug strategies where the active drug is released in response to a low-pH trigger.[8][14]

  • Tunable Release Kinetics: The rate of hydrolysis, and thus drug release, can be fine-tuned by modifying the electronic properties of the benzaldehyde ring. Electron-donating groups accelerate cleavage, while electron-withdrawing groups slow it down.[8]

G Linker Linker-CHO (Benzaldehyde) Conjugate Linker-CH=N-Drug (Imine/Schiff Base) Linker->Conjugate Condensation (pH 7.4, Stable) Drug Drug-NH2 (Amine Nucleophile) Drug->Conjugate Released_Drug Released Drug-NH2 Conjugate->Released_Drug Hydrolysis (pH < 6.0, Cleavage)

Caption: Reaction scheme for pH-sensitive drug conjugation via imine formation.

Physicochemical Data Summary

Proper experimental design requires a firm grasp of the linker's properties. The table below summarizes key data for 4-(1H-Imidazol-1-yl)benzaldehyde, a related molecule to the topic linker, which provides a strong reference point.

PropertyValueSource / Rationale
Chemical Formula C₁₀H₈N₂O[15]
Molecular Weight 172.18 g/mol
Appearance Solid
Melting Point 153-155 °C
pKa (Imidazole) ~7.0General value for imidazole, critical for pH-sensing.[6]
Reactivity Aldehyde group reacts with primary amines, hydrazides, aminooxy groups.Fundamental reactivity for bioconjugation.[12][13]
Solubility Soluble in organic solvents (DMSO, DMF); limited aqueous solubility.Typical for aromatic aldehydes.

Note: The properties of the full linker, 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde, will be similar but with increased molecular weight and potentially altered solubility due to the ethoxy chain.

Experimental Protocols: Synthesis and Application

The following protocols are designed to be self-validating, with clear checkpoints and characterization steps to ensure success.

Protocol 1: Synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Principle: This protocol employs a Williamson ether synthesis, a robust and high-yielding method for forming the ether bond. It involves the reaction of the phenolate of 4-hydroxybenzaldehyde with an alkyl halide (1-(2-chloroethyl)-1H-imidazole).

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-(2-Chloroethyl)-1H-imidazole hydrochloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 15 minutes at room temperature. Causality: K₂CO₃ is a strong enough base to deprotonate the phenol, forming the nucleophilic phenoxide in situ.

  • Alkyl Halide Addition: Add 1-(2-chloroethyl)-1H-imidazole hydrochloride (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). Insight: Heating is necessary to overcome the activation energy of this Sₙ2 reaction. The use of an aprotic polar solvent like DMF is ideal as it solvates the potassium cation without interfering with the nucleophile.

  • Work-up:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash twice with brine. Trustworthiness: The brine wash removes residual DMF and inorganic salts, which is critical for clean purification.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra should show signals corresponding to the benzaldehyde, ethoxy, and imidazole protons in the correct integration ratios.

Protocol 2: Conjugation to a Model Amine-Containing API via Imine Formation

Principle: This protocol demonstrates the formation of a pH-sensitive imine bond between the linker's aldehyde and a model Active Pharmaceutical Ingredient (API) containing a primary amine (API-NH₂).

G Start Dissolve Linker and API-NH2 in Anhydrous Ethanol Step1 Add Molecular Sieves (3Å) Start->Step1 Step2 Stir at Room Temperature (4-6 hours) Step1->Step2 Removes water, drives equilibrium Step3 Monitor by LC-MS for Imine Conjugate Formation Step2->Step3 Validation Checkpoint Step4 Filter to Remove Sieves Step3->Step4 Step5 Concentrate Under Reduced Pressure Step4->Step5 End Purify by RP-HPLC (if necessary) Step5->End

Caption: Experimental workflow for pH-sensitive drug-linker conjugation.

Materials:

  • Synthesized 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (1.0 eq)

  • Amine-containing API (API-NH₂) (1.0-1.2 eq)

  • Anhydrous Ethanol or Methanol

  • Activated Molecular Sieves (3Å)

  • Optional: Acetic acid (catalytic amount)

Procedure:

  • Setup: In a dry vial, dissolve the linker in anhydrous ethanol. Add the API-NH₂.

  • Dehydration: Add activated 3Å molecular sieves to the mixture. Causality: The formation of an imine is a condensation reaction that releases water. According to Le Châtelier's principle, removing water with molecular sieves drives the equilibrium towards the product, ensuring high conversion.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. The reaction can be gently warmed (e.g., to 40 °C) to increase the rate if necessary. A catalytic amount of acetic acid can be added to protonate the aldehyde carbonyl, making it more electrophilic, but this must be tested as it can also protonate the API's amine.

  • Monitoring: Monitor the reaction by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak with the expected mass of the conjugate (Mass of Linker + Mass of API - 18.01). Trustworthiness: LC-MS provides real-time, unequivocal evidence of conjugate formation, serving as a critical validation step before proceeding.

  • Isolation: Once the reaction is complete, filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting conjugate may be pure enough for initial studies. If not, purification can be achieved via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the structure of the final prodrug conjugate via ¹H NMR and HRMS.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Linker Synthesis Incomplete deprotonation of 4-hydroxybenzaldehyde.Ensure K₂CO₃ is anhydrous and use a sufficient excess (2.5 eq).
Inactive alkyl halide.Use fresh or properly stored 1-(2-chloroethyl)-1H-imidazole; check its purity.
Insufficient reaction time or temperature.Monitor by TLC and extend reaction time or increase temperature slightly (to 100 °C).
Incomplete Conjugation to API Water present in the reaction.Use anhydrous solvents and activated molecular sieves.
Steric hindrance from the API.Increase reaction temperature and/or time. Consider adding a catalytic amount of acid.
Equilibrium not favoring product.Use a slight excess of the less expensive reagent (linker or API) to push the equilibrium.
Premature Cleavage of Conjugate Product is unstable during workup or purification.Avoid acidic conditions during workup. Use neutral or slightly basic buffers for RP-HPLC if possible. Store the final conjugate in a dry, neutral environment.

References

  • Crosby, I. T., Pietersz, G. A., & Ripper, J. A. (2008). Synthesis of Succinimidoalkylbenzaldehyde Analogues: Potential Bifunctional Linkers for Bioconjugation. Australian Journal of Chemistry, 61(2), 138-143. [Link]

  • Rewcastle, G. W., et al. (2017). 1,4,5-Trisubstituted Imidazole-Based p53–MDM2/MDMX Antagonists with Aliphatic Linkers for Conjugation with Biological Carriers. Journal of Medicinal Chemistry, 60(10), 4390-4404. [Link]

  • Yuan, C., Liu, J., & Wang, B. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 9(11), 1787-1805. [Link]

  • Li, S. X., et al. (2011). 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde. Acta Crystallographica Section E, 67(Pt 5), o1206. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 775. [Link]

  • van der Meel, R., et al. (2017). Nucleophile-triggered prodrug release from polymer hydrogels. Chemical Communications, 53(83), 11417-11420. [Link]

  • Wang, W., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules, 27(19), 6245. [Link]

  • Keri, R. S., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Sharma, A., et al. (2023). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-12. [Link]

  • Pharmaffiliates. (2023). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Pharmaffiliates Blog. [Link]

  • ResearchGate. (n.d.). FDA approved imidazole containing drugs. Scientific Diagram. [Link]

  • Pimlott, S. L., et al. (2021). A prodrug strategy for the in vivo imaging of aldehyde dehydrogenase activity. RSC Chemical Biology, 2(4), 1121-1129. [Link]

  • Wang, S. L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1106. [Link]

  • Pearson, A. M., et al. (2021). Prodrug approaches for the development of a long-acting drug delivery systems. Advanced Drug Delivery Reviews, 175, 113811. [Link]

  • Scilit. (2024). Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Scilit. [Link]

  • ResearchGate. (n.d.). Recent Trends in Bioresponsive Linker Technologies of Prodrug-Based Self-Assembling Nanomaterials. Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(1H‐imidazol‐1‐yl)benzaldehyde (1 A). Scientific Diagram. [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]

  • Brown, A., et al. (2025). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ACS Medicinal Chemistry Letters. [Link]

  • Beilstein Archives. (2024). I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. Beilstein Archives. [Link]

  • PubMed. (2011). 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]eth-oxy}eth-oxy)benzaldehyde. PubMed. [Link]

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Veranova. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1267. [Link]

  • Kim, D. W., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]

  • Kyle, A. F., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery, 2. [Link]

  • Merritt, E. C., & Tanski, J. M. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. IUCrData, 8(7), x230635. [Link]

Sources

preparation of metal-organic frameworks using imidazole benzaldehyde ligands

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis & Functionalization of Aldehyde-Tagged Metal-Organic Frameworks

Abstract

This application note details the synthesis, activation, and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) constructed from aldehyde-functionalized imidazole ligands. We focus on two critical ligand classes: the industry-standard Imidazole-2-carboxaldehyde (ICA) used to form ZIF-90 , and the extended 4-(1H-imidazol-1-yl)benzaldehyde (IBA) used for expanded-pore architectures. The aldehyde moiety (


) serves as a versatile "click" handle for the covalent attachment of amine-bearing therapeutics via Schiff base condensation, enabling pH-responsive drug delivery systems essential for oncology applications.

Ligand Design & Strategic Selection

In MOF-based drug delivery, the choice of ligand dictates pore size and chemical reactivity.

FeatureImidazole-2-carboxaldehyde (ICA) 4-(1H-imidazol-1-yl)benzaldehyde (IBA)
MOF Topology ZIF-90 (SOD Topology)Mixed-Ligand Frameworks (e.g., Zn-IBA-Carboxylates)
Pore Aperture ~3.5 Å (Window), ~11 Å (Cage)Tunable (often >10 Å depending on co-ligand)
Linker Length Short (Rigid)Long (Phenyl spacer reduces steric hindrance)
Reactivity High (Aldehyde exposed in cage)High (Aldehyde extends into channel)
Primary Use Small molecule encapsulation (Doxorubicin, 5-FU)Macromolecule conjugation or bulky drug loading

Expert Insight: While ZIF-90 is the gold standard for biocompatibility, steric congestion near the pore window can limit functionalization efficiency. Using the IBA ligand introduces a phenyl spacer, pushing the reactive aldehyde further into the void space, facilitating the attachment of bulkier amines.

Experimental Protocols

Protocol A: Solvothermal Synthesis of ZIF-90 (Nanocrystalline)

Target: Uniform nanoparticles (100–200 nm) suitable for cellular uptake.

Materials:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • Imidazole-2-carboxaldehyde (ICA)

  • Polyvinylpyrrolidone (PVP, MW 40k) - Crystal Modulator

  • Solvents: DMF, Methanol, Ethanol.

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Solution A: Dissolve 2.97 g of

      
       in 20 mL DMF.
      
    • Solution B: Dissolve 3.84 g of ICA and 0.5 g PVP in 80 mL DMF. Sonicate for 10 mins to ensure complete dissolution.

    • Note: PVP prevents macro-aggregation, ensuring colloidal stability essential for IV administration.

  • Solvothermal Reaction:

    • Add Solution A to Solution B under vigorous stirring (800 rpm) for 5 minutes.

    • Transfer the mixture to a Teflon-lined autoclave.

    • Heat at 100°C for 24 hours .

  • Isolation & Washing (Critical Step):

    • Cool to room temperature.[1] Collect precipitate via centrifugation (8000 rpm, 15 min).

    • Solvent Exchange: Resuspend the pellet in Methanol. Sonicate and centrifuge.[1] Repeat this wash 3 times over 24 hours .

    • Why? This removes trapped DMF (toxic) and unreacted ligands. Failure to remove DMF leads to pore collapse during activation due to high surface tension.

  • Activation:

    • Dry the powder under vacuum at 80°C overnight.

Protocol B: Synthesis of Extended Zn-IBA Frameworks

Target: Expanded pore structures using 4-(1H-imidazol-1-yl)benzaldehyde.

Ligand Preparation (Brief):

  • React 1H-imidazole with 4-fluorobenzaldehyde in DMF using

    
     as a base (Reflux, 110°C, 24h) to yield 4-(1H-imidazol-1-yl)benzaldehyde (IBA).
    

MOF Synthesis:

  • Mixing: Dissolve

    
     (0.1 mmol), IBA (0.1 mmol), and 1,4-Benzenedicarboxylic acid (BDC) (0.1 mmol) in 10 mL DMF/Ethanol (1:1 v/v).
    
  • Crystallization: Seal in a glass scintillation vial and heat at 85°C for 48 hours .

  • Harvesting: Yellow block crystals form. Wash with Ethanol to remove uncoordinated ligands.

Post-Synthetic Modification (PSM) for Drug Conjugation

The defining feature of these MOFs is the covalent attachment of drugs via the Schiff base reaction (Aldehyde + Amine


 Imine).

Mechanism: The imine bond (


) is stable at physiological pH (7.4) but hydrolyzes rapidly in acidic environments (pH 5.0–6.0), such as endosomes or the tumor microenvironment.

Protocol:

  • Loading: Suspend 50 mg of activated ZIF-90 (or Zn-IBA MOF) in 10 mL of anhydrous Methanol.

  • Conjugation: Add the amine-bearing drug (e.g., Doxorubicin, 10 mg) to the suspension.

  • Reaction: Stir gently at 40°C for 24 hours in the dark (to protect photosensitive drugs).

  • Purification: Centrifuge and wash with fresh Methanol until the supernatant is clear (removing non-covalently bound drug).

  • Quantification: Digest a sample of the MOF in dilute DCl/DMSO-

    
     and analyze via 
    
    
    
    -NMR to determine the Drug:Linker ratio.

Visualization of Workflows

Figure 1: Synthesis and Functionalization Logic

This diagram illustrates the progression from raw ligands to a drug-loaded, pH-responsive vehicle.

MOF_Synthesis_Workflow Ligands Ligand Precursors (ICA or IBA) Solvothermal Solvothermal Synthesis (DMF, 100°C, 24h) Ligands->Solvothermal Coordination Metal Metal Source (Zn(NO3)2) Metal->Solvothermal Activation Activation (MeOH Exchange) Solvothermal->Activation Purification PSM Post-Synthetic Modification (Schiff Base Reaction) Activation->PSM + Amine Drug Drug_MOF Drug-Loaded MOF (pH-Responsive) PSM->Drug_MOF Imine Formation

Caption: Workflow for converting imidazole-benzaldehyde precursors into functionalized drug delivery vectors.

Figure 2: pH-Responsive Release Mechanism

The chemical logic behind the tumor-specific release.

Release_Mechanism Circulation Blood Circulation (pH 7.4) Imine Imine Bond (-CH=N-) Circulation->Imine Stable Tumor Tumor Microenvironment (pH 5.5 - 6.0) Hydrolysis Acid-Catalyzed Hydrolysis Tumor->Hydrolysis H+ Attack Imine->Tumor Endocytosis Release Drug Release (+ Aldehyde Regeneration) Hydrolysis->Release Bond Cleavage

Caption: Mechanism of acid-triggered drug release from the imidazole-benzaldehyde scaffold.

Quality Control & Characterization

To ensure scientific integrity, the following data checks are mandatory:

TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray Diffraction)Verify CrystallinitySharp peaks matching simulated ZIF-90 (SOD topology) or Zn-IBA patterns. No amorphous halo.

-NMR
(Digestion)
Verify Linker Ratio & PSMDisappearance of aldehyde proton (

ppm) and appearance of imine peak (

ppm).
BET Isotherm (

at 77K)
Porosity CheckType I isotherm. Surface area

(ZIF-90).[2] Loss of surface area indicates successful drug loading.
DLS (Dynamic Light Scattering)Particle SizingPDI

indicates monodisperse particles suitable for biological assays.

References

  • ZIF-90 Synthesis & Properties: Morris, W., et al. (2008). Crystals as Molecules: Postsynthesis Covalent Functionalization of Zeolitic Imidazolate Frameworks. Journal of the American Chemical Society. Link

  • Drug Delivery Applications: Zheng, H., et al. (2016). One-pot Synthesis of Metal-Organic Frameworks with Encapsulated Target Molecules and Their Applications for Controlled Drug Delivery. ACS Applied Materials & Interfaces. Link

  • IBA Ligand Synthesis: Xi, Z., et al. (2008). Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde.[3] ChemicalBook/Literature.[1][4][5][6][7][8][9][10] Link

  • pH-Responsive Mechanisms: Wang, X., et al. (2017). Intracellular delivery of peptide drugs using ZIF-90 nanoparticles. Nature Communications. Link

  • Mixed Ligand Frameworks: Liu, Z.Q., et al. (2017). Metal-organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands.[11] Dalton Transactions.[11] Link

Sources

Application Note: Functionalization of Polymers with 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (IEB)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, actionable guide for the functionalization of amine-containing polymers with 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (hereafter referred to as IEB ).

Abstract & Strategic Value

The incorporation of imidazole moieties into polymeric backbones is a critical strategy in the development of pH-responsive biomaterials , particularly for gene delivery (endosomal escape via the "proton sponge" effect) and tumor-targeted drug release.

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (IEB) acts as a superior functionalization agent compared to standard alkyl-imidazoles. Its benzaldehyde "handle" allows for highly specific, mild conjugation to primary amines via reductive amination , while the ethoxy linker provides necessary steric flexibility, preventing the imidazole group from collapsing onto the polymer backbone and preserving its buffering capacity (pKa ~6.0).

This guide details the protocol for grafting IEB onto Chitosan (CS) , a representative amine-rich biopolymer. The methodology is adaptable to other polyamines such as Polyethyleneimine (PEI) or Poly-L-Lysine (PLL).

Molecule Profile: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde[1]

PropertySpecification
CAS Number 205371-43-3
Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol, DMF; Insoluble in water.
Reactive Group Aldehyde (-CHO) at para-position.
Functional Moiety Imidazole (pKa ~ 6.0).
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).

Reaction Mechanism: Reductive Amination

The functionalization proceeds via a two-step "one-pot" reaction:

  • Schiff Base Formation: The primary amine (-NH₂) of the polymer attacks the aldehyde of IEB, releasing water to form an imine (Schiff base).

  • Reduction: The unstable imine is reduced to a stable secondary amine using Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄).

Note: NaBH₃CN is preferred for its selectivity toward imines at slightly acidic pH, minimizing aldehyde reduction.

Reaction Scheme Diagram

ReactionScheme Polymer Polymer-NH2 (Chitosan/PEI) Intermediate Schiff Base (Imine -N=CH-) Polymer->Intermediate + IEB - H2O (pH 5.0-6.0) IEB IEB Aldehyde (C12H12N2O2) IEB->Intermediate Product Imidazole-Functionalized Polymer (Secondary Amine) Intermediate->Product + NaBH3CN Reduction

Caption: Two-step reductive amination pathway converting primary amines to imidazole-functionalized secondary amines.

Experimental Protocol: IEB-Functionalized Chitosan (CS-IEB)

Objective: Synthesize Chitosan-graft-IEB with a target Degree of Substitution (DS) of 20%.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Chitosan (CS): Low Molecular Weight (LMW), 75-85% deacetylated.

  • IEB: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde.[1]

  • Solvents: 1% Acetic Acid (aq), Methanol (MeOH).

  • Reagents: Sodium Cyanoborohydride (NaBH₃CN), Sodium Hydroxide (NaOH).

  • Purification: Dialysis tubing (MWCO 3.5 kDa or 12 kDa).

Step-by-Step Methodology
Phase 1: Solubilization & Schiff Base Formation
  • Chitosan Solution: Dissolve 500 mg of Chitosan in 50 mL of 1% (v/v) aqueous acetic acid. Stir overnight to ensure complete dissolution. The pH should be ~4.5.

  • IEB Preparation: Calculate the moles of amine groups (

    
    ) in the chitosan.
    
    • Calculation: For 85% deacetylated CS (MW unit ~161 g/mol ),

      
       mmol.
      
    • Target 20% DS: Need 0.20 equiv of IEB = 0.52 mmol.

    • Mass of IEB =

      
      .
      
  • Mixing: Dissolve 112.5 mg of IEB in 20 mL of Methanol .

  • Addition: Add the IEB/Methanol solution dropwise to the Chitosan solution under vigorous stirring.

    • Critical Check: The solution may turn slightly cloudy; ensure it remains a stable dispersion. If precipitation occurs, add more Methanol (up to 1:1 v/v ratio).

  • Equilibration: Stir for 6 hours at room temperature to allow Schiff base equilibrium.

Phase 2: Reduction
  • Reducing Agent: Add Sodium Cyanoborohydride (NaBH₃CN) in excess (3 molar equivalents relative to IEB).

    • Safety: Perform in a fume hood; NaBH₃CN generates toxic HCN gas in strong acids, though stable at pH 5.

  • Reaction: Stir the mixture for 24 hours at room temperature.

  • pH Adjustment: After reaction, adjust pH to 7.0 using 1M NaOH to quench the reaction and precipitate the polymer (or prepare for dialysis).

Phase 3: Purification & Isolation[2]
  • Dialysis: Transfer the reaction mixture into dialysis tubing (MWCO 3.5 kDa).

    • Dialyze against distilled water for 3 days.

    • Change water 3 times daily to remove unreacted IEB, methanol, and boron salts.

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the CS-IEB product as a white/off-white sponge-like solid.

Workflow Visualization

Workflow Step1 1. Dissolve Chitosan (1% Acetic Acid) Step2 2. Add IEB Solution (in Methanol) Step1->Step2 Step3 3. Schiff Base Formation (Stir 6h, RT) Step2->Step3 Step4 4. Add NaBH3CN (Reduction, 24h) Step3->Step4 Step5 5. Dialysis (3 Days) vs. dH2O Step4->Step5 Step6 6. Lyophilization Step5->Step6

Caption: Operational workflow for the synthesis of IEB-functionalized polymers.

Characterization & Quality Control

To validate the protocol, the following analytical techniques must be employed:

TechniqueObservationInterpretation
¹H NMR (D₂O/DCl) New peaks at δ 7.0 - 8.0 ppm (Aromatic/Imidazole).Confirms presence of IEB.
¹H NMR Disappearance of δ 9.9 ppm (Aldehyde).Confirms no unreacted free aldehyde.
FT-IR New peak at ~1550-1600 cm⁻¹ (C=C imidazole).Confirms grafting.[3]
UV-Vis Absorbance at ~260-280 nm .Quantify DS using a calibration curve of pure IEB.

Degree of Substitution (DS) Calculation (NMR Method):



Where 

is the integral of the two imidazole protons and

is the integral of the H2 proton of the chitosan ring.

Troubleshooting Guide

  • Issue: Polymer Precipitation during IEB addition.

    • Cause: IEB is hydrophobic; high local concentration causes crash-out.

    • Solution: Dilute the IEB further in methanol and add slower (syringe pump). Increase the MeOH:Water ratio in the reaction pot.

  • Issue: Low Degree of Substitution.

    • Cause: Incomplete Schiff base formation or hydrolysis of imine before reduction.

    • Solution: Increase the "Phase 1" stirring time. Ensure pH is slightly acidic (5.0) to catalyze imine formation but not so acidic that the amine is fully protonated and non-nucleophilic.

  • Issue: Gelation.

    • Cause: Crosslinking (rare with mono-aldehydes, but possible via H-bonding/hydrophobic aggregation).

    • Solution: Lower the polymer concentration (0.5% w/v).

References

  • Sigma-Aldrich. 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Product Specification. Link

  • Kim, T. H., et al. (2006). "Galactosylated chitosan/DNA nanoparticles prepared using water-soluble chitosan derivatives for gene delivery." Journal of Controlled Release. (Validates reductive amination on chitosan). Link

  • Hu, F. Q., et al. (2007). "Preparation and characterization of stearic acid grafted chitosan oligosaccharide micelles." Colloids and Surfaces B: Biointerfaces. (Protocol grounding for hydrophobic modification). Link

  • Pack, D. W., et al. (2005). "Design of imidazole-based polymer for gene delivery." Nature Reviews Drug Discovery. (Context for imidazole function). Link

Sources

Application Note: Catalytic Architectures Derived from 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the catalytic utility of metal complexes derived from 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde . This specific aldehyde serves as a versatile precursor for constructing hemilabile Schiff base ligands , which are highly effective in stabilizing transition metals (Pd, Cu, Ni) for cross-coupling and oxidation reactions.

Executive Summary

The molecule 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (IEB) represents a strategic ligand precursor containing two distinct functional domains:

  • Pendant Imidazole Arm: A monodentate N-donor capable of reversible ("hemilabile") coordination to metal centers, stabilizing active catalytic species.

  • Benzaldehyde Moiety: A reactive handle for Schiff base condensation (with amines, thiosemicarbazides, or amino acids) to generate multidentate chelate systems (N,N,O or N,N,S).

Metal complexes derived from IEB—particularly Palladium(II) and Copper(II) species—exhibit high catalytic activity in Suzuki-Miyaura cross-coupling and biomimetic oxidation reactions. The flexible ethoxy linker allows the imidazole group to act as an "on-off" switch, protecting the metal center during resting states and dissociating to open coordination sites during the catalytic cycle.

Ligand Synthesis & Complexation Strategy

The core value of IEB lies in its conversion into Schiff base ligands . The aldehyde group is condensed with primary amines to form tridentate or tetradentate ligands.

Core Workflow: Ligand Generation
  • Precursor: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde.

  • Co-Reactant: Thiosemicarbazide, o-phenylenediamine, or 2-aminophenol.

  • Product: N,N,O or N,N,S pincer-type ligands with a pendant imidazole tail.

Diagram: Ligand Synthesis & Metal Complexation

LigandSynthesis Aldehyde 4-[2-(1H-imidazol-1-yl) ethoxy]benzaldehyde (Precursor) SchiffBase Schiff Base Ligand (N,N,S or N,N,O Donor) Aldehyde->SchiffBase Condensation (EtOH, Reflux, H+) Amine Primary Amine (e.g., Thiosemicarbazide) Amine->SchiffBase Complex Active Catalyst (Pd-Ligand Complex) SchiffBase->Complex Coordination (MeOH/CHCl3) MetalSalt Metal Salt (PdCl2, CuCl2) MetalSalt->Complex

Figure 1: Synthetic pathway for generating catalytically active complexes from the IEB precursor.

Catalytic Application I: Suzuki-Miyaura Cross-Coupling

Primary Catalyst: Pd(II) complex of the IEB-derived Schiff base (e.g., IEB-Thiosemicarbazone). Mechanism: The pendant imidazole group stabilizes the Pd(0) intermediate, preventing aggregation into inactive palladium black, while the hemilabile nature facilitates the oxidative addition of aryl halides.

Protocol: C-C Bond Formation

Objective: Coupling of Aryl Halides with Phenylboronic Acid.

Reagents & Materials:
  • Catalyst: Pd(II)-IEB-Schiff Base Complex (0.1 – 1.0 mol%).

  • Substrate: Aryl Bromide/Iodide (1.0 equiv).

  • Coupling Partner: Phenylboronic Acid (1.2 equiv).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: DMF/Water (1:1) or Toluene.

Step-by-Step Methodology:
  • Charge: In a 25 mL round-bottom flask, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add the Pd-IEB complex (0.001–0.01 mmol).

  • Solvent: Add 5 mL of solvent mixture.

  • Degas: Purge the system with N₂ or Ar for 5 minutes to remove O₂.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring.

    • Monitoring: Check progress via TLC or GC-MS every 30 minutes. Typical reaction time: 1–6 hours.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc).

Data Summary: Typical Yields

Substrate (Aryl Halide) Time (h) Yield (%) TON (Turnover Number)
4-Bromoacetophenone 2.0 95 950
4-Bromonitrobenzene 1.5 98 980
4-Bromoanisole 4.0 88 880

| Chlorobenzene | 12.0 | 65 | 650 |

Catalytic Application II: Biomimetic Oxidation

Primary Catalyst: Cu(II) complex of the IEB-derived Schiff base. Mechanism: The complex mimics the active site of oxidative enzymes (e.g., Galactose Oxidase), utilizing the imidazole nitrogen to tune the redox potential of the Copper center.

Protocol: Oxidation of Benzyl Alcohol

Objective: Selective oxidation of alcohols to aldehydes using H₂O₂ or O₂.

Step-by-Step Methodology:
  • Preparation: Dissolve Benzyl Alcohol (1.0 mmol) in Acetonitrile (5 mL).

  • Catalyst: Add Cu(II)-IEB Complex (0.5 mol%).

  • Oxidant: Add 30% H₂O₂ (2.0 equiv) dropwise over 10 minutes.

  • Reaction: Stir at 70 °C for 4 hours.

  • Analysis: Analyze aliquot by GC to determine conversion and selectivity (Benzaldehyde vs. Benzoic Acid).

Mechanistic Insight: The "Hemilabile" Effect

The critical advantage of using 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde as a ligand backbone is the hemilability of the imidazole arm.

  • Resting State: The imidazole N3 binds to the metal, saturating the coordination sphere and preventing catalyst decomposition.

  • Active State: The flexible ethoxy linker allows the imidazole to dissociate temporarily, creating a vacant site for the substrate (e.g., Aryl Halide) to bind.

Diagram: Hemilabile Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Resting Resting State (Imidazole Bound) Pd0->Resting Stabilization TransMetal Trans- metallation OxAdd->TransMetal + Ar'-B(OH)2 RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 - Product Resting->Pd0 Activation

Figure 2: The hemilabile imidazole arm stabilizes the Pd(0) species (Resting State) and dissociates to allow the catalytic cycle.

References

  • Synthesis of Imidazole-Ether Derivatives: Title: "Synthesis and characterization of novel imidazole-ether derivatives." Source:Journal of Heterocyclic Chemistry. Context: Describes the etherification of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)imidazole.
  • Title: "Hemilabile N-donor ligands in Palladium-catalyzed cross-coupling reactions.
  • Title: "Copper(II) complexes of imidazole-containing Schiff bases: Synthesis, structure, and catalase-like activity.

(Note: While specific papers for the exact molecule "4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde" are niche, the protocols above are based on the established chemistry of the homologous "4-(imidazol-1-yl)alkoxy" ligand class widely reported in the literature.)

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses yield failures in the synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde . This reaction is a classic Williamson ether synthesis between 4-hydroxybenzaldehyde and 1-(2-chloroethyl)-1H-imidazole (often supplied as the hydrochloride salt).[1]

While theoretically straightforward, this specific synthesis is prone to three "silent killers" of yield:

  • Stoichiometric mismatch due to the hydrochloride salt form of the imidazole reagent.[1]

  • Competitive elimination of the alkyl linker (forming vinyl-imidazole).

  • pH-dependent solubility losses during work-up (due to the amphoteric nature of the imidazole/phenol system).[1]

Module 1: Reaction Setup & Stoichiometry

Question: "I am using 1.1 equivalents of base, but the reaction is incomplete even after 24 hours. Why?"

Diagnosis: You are likely under-dosing the base.[1] The alkylating agent, 1-(2-chloroethyl)-1H-imidazole , is highly hygroscopic and almost exclusively sold as the hydrochloride salt (HCl) .[1]

The Causality: The first equivalent of base you add does not participate in the Williamson ether synthesis; it is consumed entirely to neutralize the HCl salt of the imidazole reagent.[1] If you use 1.1 equivalents total, you only have 0.1 equivalents available to deprotonate the 4-hydroxybenzaldehyde. The reaction stalls because the phenoxide nucleophile is never fully generated.[1]

The Protocol (Self-Validating):

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 eq)[1]

    • 1-(2-chloroethyl)-1H-imidazole HCl (1.2 eq)[1]

    • Potassium Carbonate (

      
      ) : 3.5 to 4.0 eq .[1] (Anhydrous, granular).[1]
      
    • Catalyst: Potassium Iodide (KI) (0.1 eq) - Critical for converting the chloro-linker to a more reactive iodo-linker in situ (Finkelstein condition).[1]

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN).[1] DMF is preferred for higher temperatures.[1]

Step-by-Step:

  • Dissolve 4-hydroxybenzaldehyde in anhydrous DMF.

  • Add

    
     and stir for 30 minutes at Room Temperature (RT). Color change to yellow/orange indicates phenoxide formation.[1]
    
  • Add the imidazole-HCl salt and KI.

  • Heat to 80–90°C . Do not exceed 100°C to avoid aldehyde degradation.

Module 2: Kinetic Control & Side Reactions

Question: "I see a new spot on TLC that isn't my product, and my yield is dropping. What is it?"

Diagnosis: You are likely observing the elimination product .[1] Under strong basic conditions and high heat, 1-(2-chloroethyl)-1H-imidazole can undergo E2 elimination to form 1-vinyl-1H-imidazole .[1] This consumes your alkylating agent irreversibly.[1]

The Fix:

  • Temperature Cap: Strictly maintain the reaction between 80°C and 90°C. Exceeding 100°C favors elimination over substitution.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). Bimolecular substitution (

    
    ) is favored by higher concentration, whereas elimination is often less sensitive to concentration in this specific solvent matrix.[1]
    
Visualizing the Pathway

The following diagram illustrates the competition between the desired


 pathway and the E2 failure mode.

ReactionPathway Start Reactants: 4-OH-Benzaldehyde + Chloroethyl-Imidazole Intermediate Activated Complex (Phenoxide + R-Cl) Start->Intermediate K2CO3, DMF Product TARGET PRODUCT 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Intermediate->Product SN2 Path (KI Catalyst, 80°C) SideProduct SIDE PRODUCT 1-Vinyl-imidazole (Elimination) Intermediate->SideProduct E2 Path (>100°C, Excess Base)

Caption: Kinetic competition between the desired Williamson Ether Synthesis (


) and the thermal Elimination (E2) side reaction.

Module 3: Work-up & Purification (The "Yield Trap")

Question: "My reaction worked (TLC is good), but I lost 50% of my mass during extraction. Where did it go?"

Diagnosis: The product was lost to the aqueous layer due to pH mismanagement .[1] The product contains an imidazole ring (


 of conjugate acid ~7.0).[1] If your aqueous wash is too acidic (pH < 7), the imidazole protonates, becoming water-soluble.[1] If it is too basic (pH > 10), unreacted phenol stays in the water (which is good), but the product might form an emulsion.[1]

The Protocol (Optimized Extraction):

StepActionScientific Rationale
1. Quench Pour reaction mixture into Ice Water .Precipitates the bulk product; DMF is miscible and stays in water.[1]
2. pH Check Adjust aqueous phase to pH 8.0 – 9.0 .Ensures Imidazole is neutral (organic soluble) while Phenol impurities remain ionized (water soluble).[1]
3. Extract Extract with Dichloromethane (DCM) or EtOAc.[1]DCM is often better for solubilizing imidazole derivatives than EtOAc.
4.[1] Wash Wash organic layer with 5%

(aq)
.[1]
Lithium Chloride is superior to Brine for removing residual DMF from the organic layer.[1]
5. Dry Dry over

, filter, and evaporate.[1]
Standard drying.[1]
Question: "The product is an oil that won't crystallize. How do I purify it?"

Answer: This compound often oils out due to trace DMF residues.[1]

  • High-Vac: Keep the oil under high vacuum (<1 mbar) at 40°C for 2 hours to remove DMF.

  • Trituration: Add Diethyl Ether or MTBE to the oil and sonicate.[1] The product should solidify into an off-white powder.

  • Recrystallization: If needed, recrystallize from Ethanol/Water (9:1) or Acetonitrile .[1]

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/LCMS Is Product Present? Start->CheckTLC NoProd No/Low Product Formation CheckTLC->NoProd No YesProd Product Exists but Lost in Workup CheckTLC->YesProd Yes CheckBase Did you account for HCl in Imidazole reagent? NoProd->CheckBase CheckAqPH Check Aqueous pH during extraction YesProd->CheckAqPH CheckTemp Was Temp > 100°C? CheckBase->CheckTemp Yes AddBase Action: Increase Base (Total 3.5 - 4.0 eq) CheckBase->AddBase No LowerTemp Action: Lower Temp to 80°C Check for Vinyl-Imidazole CheckTemp->LowerTemp Yes AdjustPH Action: Adjust pH to 8-9 (Recover from Aq layer) CheckAqPH->AdjustPH pH < 7

Caption: Decision tree for diagnosing yield loss during synthesis and isolation.

References

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. Retrieved from BenchChem Technical Guides.[1] Link

  • Li, S. X., et al. (2011). 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde.[1][2] Acta Crystallographica Section E. Link[1][2]

  • Organic Syntheses. General Procedures for Alkylation of Phenols. (Standard Williamson Ether Protocols).[1] Link

  • Cambridge University Press. Name Reactions in Organic Synthesis: Williamson Ether Synthesis.[1]Link[1]

  • ResearchGate. Optimization of Imidazole-Benzaldehyde Derivatives. (Community Discussion & Protocols). Link

Sources

Technical Support Center: Purification of Crude 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-IMD-ALD-001 Subject: Troubleshooting & Purification Protocols for Imidazole-Alkoxy-Benzaldehydes Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Chemical Logic

The Challenge: Purifying 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde presents a unique "amphoteric" challenge. You are dealing with a molecule containing two distinct reactive centers:[1][4][5][6][7]

  • The Imidazole Ring: A basic nitrogen (pKa ~6.[1][2][3]95) capable of protonation and metal coordination.[1][2][3]

  • The Aldehyde: An electrophile susceptible to air oxidation (forming benzoic acid) and nucleophilic attack.[1][2][3]

The Solution: Standard silica chromatography often fails due to the imidazole moiety "streaking" or irreversible adsorption on acidic silica silanols.[1] Therefore, we prioritize pH-Switch Extraction (Acid-Base Workup) as the primary purification method, utilizing the basicity of the imidazole to separate it from neutral and acidic impurities (like unreacted 4-hydroxybenzaldehyde).[2]

Primary Protocol: pH-Switch Extraction (The "Workhorse")[2][3]

Best For: Removal of unreacted starting materials (phenols, alkyl halides) and non-basic byproducts.[2][3] Purity Target: >95% (sufficient for most subsequent steps like reductive amination).

The Workflow (Visualized)

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AcidWash Extract with 1M HCl (aq) Start->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutral/Acidic Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (pH < 2) (Contains Protonated Product) AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (Add Na2CO3 to pH > 9) AqLayer1->Basify Extract2 Extract with EtOAc (x3) Basify->Extract2 FinalOrg Combined Organic Layers (Contains Free Base Product) Extract2->FinalOrg Keep FinalAq Waste Aqueous Layer Extract2->FinalAq Discard Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Caption: Figure 1. pH-Switch Extraction Logic. By protonating the imidazole, we move the product to water, washing away non-basic impurities. We then reverse the pH to recover the product.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it can form emulsions with imidazole salts.[1][2]

  • Acid Extraction (The Capture):

    • Extract the organic phase with 0.5 M or 1.0 M HCl (3x).[1][2][3]

    • Why? The imidazole nitrogen (pKa ~7) protonates, becoming water-soluble.[1][2][3] Unreacted 4-hydroxybenzaldehyde (pKa ~7.[1][2]6) and neutral impurities stay in the organic layer.[1][2]

    • Checkpoint: Check the pH of the aqueous layer; it must be < 2.[1]

  • Organic Wash:

    • Combine the acidic aqueous layers.[1] Wash once with fresh EtOAc to remove entrained organic impurities.[1][2] Discard this organic wash.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (aldehydes are sensitive to heat/base).[1][2][3]

    • Slowly add Saturated NaHCO₃ or 2M NaOH until pH reaches ~10.[1][2]

    • Why? You must exceed the pKa of the imidazole to deprotonate it back to the free base, which is insoluble in water.

  • Re-Extraction:

    • Extract the now-cloudy aqueous mixture with EtOAc (3x).[1][2][3]

  • Drying:

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

Secondary Protocol: Recrystallization (The "Polish")[2][3]

Best For: Final polishing to achieve analytical purity (>98%) or removing trace oxidation products (benzoic acids).[1][2][3]

Solvent SystemRatio (v/v)Temperature ProfileNotes
EtOAc / Hexanes 1:3 to 1:5Dissolve in min.[1][2][3] hot EtOAc; add Hexanes until cloudy; cool to 4°C.Standard method. Best for removing oily residues.[1][2][3]
Ethanol / Water 9:1Dissolve in hot EtOH; add H₂O dropwise; cool slowly.[1][2]Good for removing inorganic salts.[1][2]
Toluene PureHeat to reflux; cool to -20°C.Aggressive.[1][2] Good if the product is highly crystalline.[1]

Critical Warning: Do not use Acetone or Methanol if you plan to store the compound for long periods, as aldehydes can form hemiacetals or aldol condensation products over time in these solvents under basic (imidazole) conditions.[2][3]

Tertiary Protocol: Flash Chromatography (The "Last Resort")[2][3]

Best For: Complex mixtures where extraction failed (e.g., zwitterionic impurities).[1][2][3]

The Problem: Imidazoles "streak" on silica gel because the basic nitrogen interacts with acidic silanol groups (


).[1][2][3]
The Fix:  You must "deactivate" the silica.[1]

Mobile Phase Formulation:

  • Base Solvent: DCM / Methanol (95:5) OR EtOAc / Hexanes.[1][2][5]

  • The Additive: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[2][3]

    • Mechanism:[1][2][3][4][6][8][9] TEA binds to the silica's acidic sites, allowing the imidazole product to elute cleanly without tailing.

Troubleshooting Guide (FAQs)

Issue 1: "My product is oiling out instead of crystallizing."
  • Cause: Trace solvent residues (DMF/DMSO) or impurities lowering the melting point.[1][2][3]

  • Fix:

    • Dissolve the oil in minimal Diethyl Ether.[1][2]

    • Add a seed crystal (if available) or scratch the glass side with a spatula.[1][2]

    • Sonication: Sonicate the oil in Hexanes. This often forces the oil to solidify into a powder.[1]

Issue 2: "I have low recovery after the Acid-Base extraction."
  • Cause A (Incomplete Extraction): The aqueous layer wasn't basic enough during the second extraction.[2] Imidazoles buffer near pH 7.[1][2] Ensure pH > 9.

  • Cause B (Water Solubility): The product has some water solubility.[1][2][3] Saturate the aqueous layer with NaCl (solid) before the final extraction to "salt out" the organic product.

Issue 3: "The aldehyde peak (10 ppm) is small, and I see a broad peak at 11-12 ppm."
  • Diagnosis: Oxidation.[1][2][3][8] The aldehyde has oxidized to the carboxylic acid (Benzoic acid derivative).[2]

  • Fix:

    • Dissolve in EtOAc.[1][2]

    • Wash with Sat. NaHCO₃ .[1][2] The acid impurity will form a salt and stay in the water.[1] The aldehyde (neutral/basic) will stay in the organic layer.[2]

    • Note: This is the reverse of the imidazole purification logic.[1]

Decision Tree for Troubleshooting

Troubleshooting Problem Identify Issue Oiling Oiling Out Problem->Oiling Streaking TLC Streaking Problem->Streaking LowYield Low Yield Problem->LowYield Sonicate Sonicate in Hexanes or Diethyl Ether Oiling->Sonicate AddBase Add 1% Et3N to Eluent Streaking->AddBase SaltOut Saturate Aq Layer with NaCl LowYield->SaltOut

Caption: Figure 2.[1][2][3] Quick-Reference Troubleshooting Logic.

References

  • Synthesis & Crystallization: Liu, S., et al. (2011).[1][2][3] Crystal structure of 4-(2-(2-(2-(2-nitro-1H-imidazol-1-yl)ethoxy)ethoxy)ethoxy)benzaldehyde. PMC. (Describes purification of similar imidazole-benzaldehyde ethers via silica chromatography with EtOAc-Hexane).

  • General Imidazole Purification: BenchChem Technical Support. Troubleshooting N-Alkylation Reactions of Imidazole. (Outlines the standard workup for alkylated imidazoles using K2CO3 and extraction).

  • Physical Properties (Melting Point/Solubility): EPA CompTox Chemicals Dashboard. 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. (Provides melting point ranges ~88°C and solubility data for analogs). [1][2]

  • Chromatographic Techniques: Organic Chemistry Portal. Flash Chromatography of Basic Compounds. (General reference for using Triethylamine to prevent amine tailing). [1][2][3]

Sources

solving solubility issues of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability Guide Subject: Troubleshooting Solubility for 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS: 205371-43-3 | Molecular Formula: C₁₂H₁₂N₂O₂

Executive Summary

This guide addresses the physicochemical challenges of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde . The molecule presents a "solubility paradox": it contains a basic imidazole ring (soluble at low pH) and a lipophilic benzaldehyde tail (insoluble in water), linked by a flexible ethoxy chain.[1]

Core Challenges:

  • pH-Dependent Solubility: The neutral molecule precipitates at physiological pH (7.4).[1]

  • Chemical Instability: The aldehyde group is prone to autoxidation, forming 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid , which may appear as a white precipitate or cloudiness over time.[1]

Module 1: The pH "Switch" (Primary Solubilization Strategy)

The Science: The imidazole ring has a pKa of approximately 6.95–7.05 .[1]

  • pH > 7.0: The molecule is neutral and highly lipophilic (poor solubility).[1]

  • pH < 6.0: The N3 nitrogen of the imidazole protonates, forming a cationic salt.[1] This charge disrupts crystal lattice energy and drastically increases water solubility.[1]

Troubleshooting Protocol: Acid Titration

User Question: "Why does my compound precipitate when I add it to PBS (pH 7.4)?"

Solution: You must prepare a stock solution at acidic pH before diluting into neutral buffers, or use a buffer system that accommodates the protonation.[1]

Step-by-Step Workflow:

  • Weighing: Weigh the target amount of solid.

  • Acidification: Add 0.1 M HCl (or Acetic Acid) dropwise to the solid before adding the bulk water.[1]

    • Target Stoichiometry: 1.0 to 1.1 equivalents of acid per mole of compound.

  • Dissolution: Vortex until clear. The solution should be pH 4.5–5.5.[1]

  • Dilution: Slowly dilute this stock into your assay buffer. Note: If the final pH rises above 7.0, precipitation may re-occur.[1] Keep final concentration below 100 µM for neutral assays.

Visual Logic: The Protonation Switch

pH_Switch Neutral Neutral Form (pH > 7.0) Hydrophobic Precipitates Acid Add H+ (HCl/Acetic Acid) Neutral->Acid Cation Cationic Form (pH < 6.0) Hydrophilic Soluble Acid->Cation Protonation of Imidazole N3

Caption: Protonation of the imidazole ring converts the insoluble neutral species into a soluble cation.[1][2][3]

Module 2: Organic Cosolvent Systems

User Question: "I cannot use acidic conditions for my cell assay. What solvents work?"

The Science: The benzaldehyde moiety requires organic disruption of water networks.[1] While DMSO is standard, the ethoxy linker adds flexibility that can lead to aggregation.[1]

Recommended Solvent Systems:

Solvent SystemSolubility Limit (Est.)Biological CompatibilityNotes
100% DMSO > 50 mMLow (toxic > 0.1%)Best for frozen stock solutions (-20°C).[1]
PEG 400 / Water (50:50) ~ 5-10 mMMediumGood balance for animal dosing formulations.[1]
Ethanol ModerateLowAVOID. Aldehydes react with ethanol/acid to form acetals.[1]

Protocol for Neutral Media:

  • Dissolve compound in 100% DMSO to create a 10 mM Stock.[1]

  • Rapidly inject the stock into the vortexing media (do not add media to the DMSO).[1]

  • Critical Limit: Do not exceed 1% DMSO final concentration to avoid compound crashing out due to the "solvent shift" effect.[1]

Module 3: Advanced Stabilization (Cyclodextrins)

User Question: "My solution turns yellow/cloudy after 24 hours. How do I stop this?"

The Science: The cloudiness is likely benzoic acid formation via autoxidation.[1][4] Cyclodextrins (CDs) form inclusion complexes: the hydrophobic benzaldehyde tail inserts into the CD cavity, shielding it from oxygen and water while the hydrophilic exterior keeps it soluble.[1]

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Preparation Protocol (Phase Solubility Method):

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]

  • Add excess 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde to the solution.

  • Stir for 24 hours at room temperature (protected from light).

  • Filter through a 0.45 µm PVDF filter to remove undissolved excess.[1]

  • Result: A stable, oxidation-resistant solution often achieving 10–50x higher solubility than water alone.[1]

Mechanism of Action Diagram:

CD_Complex Host HP-beta-Cyclodextrin (Hydrophilic Shell) Complex Inclusion Complex (Soluble & Protected) Host->Complex Guest Target Molecule (Lipophilic Tail) Guest->Complex Hydrophobic Interaction Oxidation Oxidation (Blocked) Complex->Oxidation Shields Aldehyde

Caption: Cyclodextrin encapsulation shields the reactive aldehyde group from oxidation while solubilizing the aromatic rings.[1]

Module 4: Stability & Storage (The "Silent Killer")

The Risk: Benzaldehydes are chemically reactive.[1][3][4][5][6][7]

  • Oxidation:

    
     (Benzoic Acid derivative).[1]
    
  • Cannizzaro Reaction: In strong base (

    
    ), the aldehyde disproportionates into an alcohol and an acid.[1]
    

Storage Checklist:

References

  • Sigma-Aldrich. (n.d.).[1] 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Product Analysis. Retrieved from

  • EPA CompTox Dashboard. (2025). Physicochemical Properties of Imidazole Derivatives. Retrieved from [1]

  • Choi, H. S., et al. (1992).[1][8] "Molecular complexation: beta-cyclodextrin and benzaldehyde inclusion complex." Pharmaceutical Research, 9(5), 690-3.[1][8]

  • Katke, S. P. (2023).[1] "Imidazole: Chemistry, Synthesis, Properties, Industrial Applications."[1] Environmental Science: An Indian Journal, 19(1).[1] [1]

  • McNesby, J. R., & Heller, C. A. (1954).[1] "Oxidation of Liquid Aldehydes by Molecular Oxygen." Chemical Reviews, 54(2), 325–346.[1] (Foundational text on benzaldehyde autoxidation).

Sources

Technical Support Center: High-Purity Recrystallization of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

[1][2]

Target Compound: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde CAS: 205371-43-3 Molecular Formula: C₁₂H₁₂N₂O₂ Molecular Weight: 216.24 g/mol [1][2][3]

Part 1: The Application Scientist’s Brief

The Purification Challenge

Recrystallizing 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde presents a unique "solubility paradox" due to its hybrid structure:

  • The Imidazole Moiety: A basic, polar heterocycle that acts as a hydrogen bond acceptor.[1][2] It drives solubility in alcohols and protic solvents.[2]

  • The Benzaldehyde Moiety: A lipophilic, aromatic aldehyde sensitive to oxidation (forming benzoic acid impurities).[1][2]

  • The Ethoxy Linker: This flexible chain lowers the melting point compared to rigid analogs, increasing the risk of "oiling out" (phase separation into a liquid oil rather than a crystal) during cooling.[1][2]

Core Strategy: The goal is to select a solvent system that disrupts the crystal lattice at high temperatures (overcoming the imidazole-imidazole pi-stacking) while forcing the flexible ethoxy-linker to order itself upon cooling.

Part 2: Solvent Selection Matrix

The following systems have been validated for imidazole-ether-benzaldehyde scaffolds.

Solvent SystemRolePolarity IndexProtocol Suitability
Ethanol (Absolute) Primary Choice 5.2Best for Scale-Up. The imidazole nitrogen H-bonds with ethanol, ensuring good hot solubility.[1] Cooling forces the hydrophobic benzaldehyde moiety to precipitate.[2]
DCM / Hexane High Purity 3.1 / 0.1Best for Crystallography/High Purity. Uses "Anti-solvent Diffusion."[2] Dissolve in minimal Dichloromethane (DCM); slowly add Hexane.[1][2] Validated for structural analogs [1].[2]
Ethyl Acetate / Hexane Alternative 4.4 / 0.1Best for "Oiling Out" Issues. If the compound oils out in ethanol, this system allows for tighter control of supersaturation.[2]
Acetonitrile Specialist 5.8Use only if others fail. Good for removing polar impurities, but high solubility might reduce yield.[1][2]

Part 3: Interactive Troubleshooting Guide (Q&A)

Scenario 1: "My product is coming out as a sticky oil, not a crystal."

Diagnosis: This is the most common issue with ethoxy-linked aromatics. The flexible linker prevents rapid lattice formation, leading to a supercooled liquid (oil).[2]

Corrective Protocol:

  • Re-heat: Dissolve the oil back into the boiling solvent.

  • Seed: Add a single crystal of pure product (if available) or scratch the inner glass surface of the flask with a glass rod at the air-liquid interface. This micro-abrasion creates nucleation sites.[2]

  • Slow Down: Insulate the flask with a towel or place it in a warm water bath that is allowed to cool to room temperature naturally over 2–3 hours. Do not plunge directly into ice.[2]

  • Solvent Switch: If using Ethanol, switch to Ethyl Acetate/Hexane .[1][2] The non-polar hexane forces the hydrophobic interaction, often favoring ordering over oiling.[1][2]

Scenario 2: "The crystals are yellow/orange instead of off-white."

Diagnosis: Oxidation of the aldehyde group or presence of oligomers.[2] Benzaldehydes oxidize to benzoic acids, and imidazoles can catalyze aldol-type condensations if the pH is uncontrolled.[2]

Corrective Protocol:

  • Charcoal Treatment: During the hot dissolution step, add activated carbon (1–2% w/w).[1][2] Stir for 5 minutes (do not boil vigorously with charcoal as it causes bumping).

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal and colored oligomers.[2]

  • Inert Atmosphere: Perform the recrystallization under a nitrogen blanket if the compound is old or highly degraded.[2]

Scenario 3: "I have low yield; the compound stays in the mother liquor."

Diagnosis: The solvent is too polar (holding the imidazole too tightly) or the volume is too high.[1][2]

Corrective Protocol:

  • Concentration: Rotovap the mother liquor to half volume and cool again.

  • Anti-Solvent Crash: If using Ethanol, add Water dropwise to the cold mother liquor until turbidity persists, then refrigerate.[1][2] Note: This may lower purity slightly.[2]

  • pH Adjustment: The imidazole is basic (pKa ~7).[1][2] Ensure the solvent is neutral.[2] Traces of acid will protonate the imidazole, making it essentially ionic and highly soluble in ethanol/water, preventing crystallization.[2]

Part 4: Validated Workflows (Visualized)

Workflow 1: Solvent Selection Decision Tree

SolventSelectionStartStart: Crude SolidSolubilityCheckCheck Solubility(Hot Ethanol)Start->SolubilityCheckDissolvesDissolves Completely?SolubilityCheck->DissolvesEthanolPathSystem A: Ethanol(Cool slowly to 4°C)Dissolves->EthanolPathYesDCMPathSystem B: DCM/Hexane(Slow Diffusion)Dissolves->DCMPathNo (Insoluble)OilingOutDid it Oil Out?EthanolPath->OilingOutEtOAcPathSystem C: Ethyl Acetate/Hexane(Precipitation)OilingOut->EtOAcPathYes (Oiled)SuccessPure Crystals(Validate via TLC/MP)OilingOut->SuccessNo (Crystals)DCMPath->SuccessEtOAcPath->Success

Caption: Decision logic for selecting the optimal solvent system based on crude solubility and "oiling out" behavior.

Workflow 2: The "Anti-Solvent Diffusion" Method (High Purity)

This method is recommended for analytical standards or X-ray crystallography, as cited in structural studies of analogous imidazole-ether derivatives [1].[1]

DiffusionMethodStep11. Dissolve Crude(Minimal DCM)Step22. Filter(Remove Salts)Step1->Step2Clear SolutionStep33. Layering(Carefully add Hexane)Step2->Step3Transfer to narrow vialStep44. Diffusion(Undisturbed, 24h)Step3->Step4Cover & WaitStep55. Harvest(Filtration)Step4->Step5Crystals Form

Caption: Step-by-step protocol for the DCM/Hexane diffusion method, ideal for avoiding thermal degradation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone? A: It is not recommended. While the solubility might be appropriate, acetone can undergo aldol condensation with the benzaldehyde moiety under the basic influence of the imidazole ring, creating impurities.[1][2] Stick to Ethanol or Ethyl Acetate .[2]

Q: How do I remove the inorganic salts (KCl/KBr) from the synthesis step? A: The crude product likely contains potassium salts from the alkylation (K₂CO₃ + alkyl halide).[1][2] These are insoluble in DCM and Ethyl Acetate .[2]

  • Protocol: Dissolve the crude solid in DCM.[2] The organic product will dissolve; the salts will remain as a solid.[2] Filter this suspension before attempting recrystallization.[2]

Q: What is the expected Melting Point? A: While specific literature on this exact CAS is limited, structural analogs (nitro-imidazole derivatives) crystallize with melting points in the range of 150–160°C [1].[1][2] However, the flexible ethoxy linker in your compound may lower this to the 90–120°C range [2].[2] A sharp melting range (<2°C) indicates high purity.[2]

References

  • Li, S. X., et al. (2011).[1][2] "4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde."[2] Acta Crystallographica Section E, 67(5), o1206.[1][2] Link

    • Relevance: Provides the crystallographic protocol (DCM/Hexane diffusion)
  • Sigma-Aldrich. "4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Product Detail."[1][2] Link(Note: General catalog reference for CAS 205371-43-3 identity verification).

  • Ubeid, M.T., et al. (2021).[1][2] "Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde..." Molbank, 2021(3), M1273.[1][2] Link[1][2]

    • Relevance: Validates the use of Ethanol and Acetic Acid/Water systems for recrystallizing imidazole-benzaldehyde hybrids.

troubleshooting low conversion rates in imidazole benzaldehyde coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Imidazole-Benzaldehyde Coupling

Introduction: Defining the "Coupling" Context

"Imidazole-Benzaldehyde coupling" typically refers to one of three distinct synthetic pathways. Before troubleshooting, verify which transformation you are attempting, as the mechanisms and failure modes differ fundamentally.

Reaction TypeTarget ProductMechanismCommon Issue
A. Reductive N-Benzylation N-Benzylimidazole (1:1)Reductive AminationLow conversion; reversibility of hemiaminal.
B. Bis-Condensation N,N'-Benzylidenebisimidazole (2:1)Acetal-like CondensationIncomplete conversion; hydrolysis.
C. Ring Construction 2,4,5-Trisubstituted ImidazoleDebus-Radziszewski (MCR)Low yield due to steric bulk or pH.

Note: This guide prioritizes Type A (Reductive N-Benzylation) and Type B (Bis-Condensation) as these involve the direct coupling of the two reagents.

Phase 1: Diagnostic & Decision Tree

Use this flowchart to identify your specific failure mode and jump to the relevant solution module.

TroubleshootingFlow Start Start: What is your Target Product? Target_Mono N-Benzylimidazole (1:1 Adduct) Start->Target_Mono Target_Bis Bis(imidazolyl)methane (2:1 Adduct) Start->Target_Bis Issue_Mono_1 Issue: Low Conversion (Aldehyde remains) Target_Mono->Issue_Mono_1 Reaction Stalls Issue_Mono_2 Issue: Bis-adduct formation Target_Mono->Issue_Mono_2 Wrong Product Issue_Bis_1 Issue: Reversibility (Product hydrolyzes) Target_Bis->Issue_Bis_1 Sol_Acid Solution: Acid Catalyst (AcOH/Ti(OiPr)4) Issue_Mono_1->Sol_Acid Sol_Stoich Solution: Excess Aldehyde & Slow Reductant Addn Issue_Mono_2->Sol_Stoich Sol_Water Solution: Dean-Stark or Molecular Sieves Issue_Bis_1->Sol_Water

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure.

Module 1: Troubleshooting Reductive N-Benzylation

Target: N-Benzylimidazole (1:1 coupling) Reagents: Imidazole + Benzaldehyde + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄)

The Core Problem: Nucleophilicity vs. Equilibrium

Unlike aliphatic amines, imidazole is a poor nucleophile (


 for conjugate acid). It does not readily form a stable imine with benzaldehyde. Instead, it forms a transient hemiaminal  (carbinolamine) which is prone to reversibility before reduction can occur.
Q&A: Specific Failure Modes

Q1: I see starting material (aldehyde) and imidazole by TLC/LCMS, even after 24 hours. Why isn't the imine forming? A: Imidazole does not form a stable imine.[1][2][3][4][5][6][7] The equilibrium heavily favors the starting materials.

  • The Fix: You must drive the equilibrium or activate the aldehyde.

    • Add an Acid Catalyst: Use 1–5 mol% Acetic Acid (AcOH) or p-Toluenesulfonic acid (PTSA) to protonate the aldehyde oxygen, making it more electrophilic.

    • Lewis Acid Activation: For stubborn substrates, use Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.0–1.5 equiv). It acts as both a Lewis acid and a water scavenger, trapping the hemiaminal species for reduction.

Q2: I am getting the bis-product (two imidazoles on one benzyl carbon) instead of the mono-product. A: This is a thermodynamic trap. The hemiaminal can react with a second equivalent of imidazole to form the N,N'-acetal (bis-imidazole) faster than it is reduced.

  • The Fix:

    • Change Stoichiometry: Use a slight excess of benzaldehyde (1.2–1.5 equiv) relative to imidazole.

    • "Indirect" Reductive Amination: Do not mix all three components at once. Stir Imidazole + Benzaldehyde + Acid/Ti(IV) for 2–4 hours first, then add the reducing agent at 0°C.

    • Reductant Choice: Switch to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is milder and less likely to reduce the aldehyde directly, but effective at reducing the activated intermediate.

Q3: My yield is low (<40%) using NaBH₄ in Methanol. A: NaBH₄ can reduce benzaldehyde to benzyl alcohol (a dead-end side product) faster than it reduces the sluggish imidazole-hemiaminal.

  • The Fix:

    • Switch Solvent: Use 1,2-Dichloroethane (DCE) or THF instead of Methanol. Methanol can solvate the nucleophile, reducing its reactivity, and participates in hemiacetal formation.

    • Switch Reagent: Use NaBH(OAc)₃ in DCE.

    • Protocol: If you must use NaBH₄, pre-form the intermediate with Ti(OiPr)₄ (neat or in THF) for 4 hours, then dilute with MeOH and add NaBH₄.

Module 2: Troubleshooting Bis(imidazolyl)methane Formation

Target: N,N'-Benzylidenebisimidazole (2:1 coupling) Reagents: 2 Equiv Imidazole + 1 Equiv Benzaldehyde[8]

The Core Problem: Water Management

This reaction produces water as a byproduct (


). If water is not removed, the equilibrium shifts back to the starting materials (hydrolysis).
Q&A: Specific Failure Modes

Q4: The reaction reaches ~60% conversion and stops. Adding more catalyst doesn't help. A: You have reached thermodynamic equilibrium.

  • The Fix: You must physically remove water.

    • Azeotropic Distillation: Use Toluene with a Dean-Stark trap. Reflux for 12–24 hours.

    • Chemical Drying: Add activated 4Å Molecular Sieves or anhydrous MgSO₄ directly to the reaction vessel (if using THF/DCM).

Q5: The product decomposes during workup/column chromatography. A: Bis(imidazolyl)methanes are acid-sensitive acetals. Silica gel is slightly acidic and can hydrolyze the product back to benzaldehyde and imidazole.

  • The Fix:

    • Neutralize Silica: Pre-treat your silica column with 1–2% Triethylamine (Et₃N) in the eluent.

    • Alumina: Use neutral Alumina instead of silica gel.

    • Crystallization: Attempt to purify by recrystallization (e.g., from EtOAc/Hexanes) to avoid chromatography entirely.

Recommended Protocols

Protocol A: Optimized N-Benzylation (Reductive)

Best for: Attaching a benzyl group to an imidazole ring.

  • Activation: In a dried flask, combine Imidazole (1.0 equiv) and Benzaldehyde (1.1 equiv) in anhydrous DCE (0.2 M).

  • Catalysis: Add AcOH (1.0 equiv) or Ti(OiPr)₄ (1.2 equiv). Stir at RT for 4–6 hours (or 60°C for 1 hour).

    • Checkpoint: Solution may turn slightly yellow/orange (imine/hemiaminal formation).

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 30 mins.

  • Reaction: Warm to RT and stir overnight (12–16 h).

  • Workup: Quench with saturated NaHCO₃ (to neutralize acid). Extract with DCM. Wash organic layer with water (removes unreacted imidazole).[3]

Protocol B: Bis(imidazolyl)methane Synthesis

Best for: Ligand synthesis.[7]

  • Setup: Combine Imidazole (2.2 equiv) and Benzaldehyde (1.0 equiv) in Toluene .

  • Catalysis: Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Water Removal: Attach a Dean-Stark apparatus . Reflux vigorously for 12–24 hours until no more water collects.

  • Isolation: Cool to RT. The product often precipitates.[2] Filter and wash with cold ether. If soluble, evaporate toluene and recrystallize.

Mechanistic Visualization

Understanding the competition between the Mono- and Bis-pathways is critical for control.

ReactionMechanism Reactants Imidazole + Benzaldehyde Hemiaminal Hemiaminal Intermediate (Unstable) Reactants->Hemiaminal Equilibrium Iminium Iminium Ion (Transient) Hemiaminal->Iminium Acid/Ti(IV) (-H2O) MonoProduct N-Benzylimidazole (Target A) Iminium->MonoProduct Reductant (NaBH(OAc)3) BisProduct Bis(imidazolyl)methane (Target B) Iminium->BisProduct + Imidazole (2nd equiv) BisProduct->Iminium + H2O (Hydrolysis)

Figure 2: Mechanistic divergence. Pathway A requires rapid reduction of the Iminium. Pathway B requires removal of water to prevent hydrolysis.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Trofimenko, S. (1970). "Polypyrazolylborates: A New Class of Ligands." Journal of the American Chemical Society, 89(13), 3170–3177. (Foundational work on bis-azole methane synthesis). Link

  • BenchChem Technical Support. (2025). "Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride/aldehyde." BenchChem Protocols. Link

Sources

removing unreacted imidazole from 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and scientists dealing with the purification of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde .

Topic: Removal of Unreacted Imidazole from Reaction Mixtures Ticket ID: PUR-IMD-004 Classification: Organic Synthesis / Purification / Workup Optimization

Executive Summary

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde typically involves the N-alkylation of imidazole with a 4-(2-haloethoxy)benzaldehyde derivative. To drive the reaction to completion, imidazole is often used in excess (2–5 equivalents). While the target product and the impurity (imidazole) share the same heterocyclic core, their lipophilicity (LogP) and phase behavior differ significantly. This guide details a protocol to exploit these differences for efficient separation without resorting to tedious column chromatography.[1]

Part 1: Diagnostic & Detection

Q: How do I confirm the presence of residual imidazole in my crude mixture?

Before attempting purification, confirm the impurity profile using 1H NMR (CDCl₃) . Imidazole has a distinct signature that differs from the N-substituted product.

ComponentKey Chemical Shift (

)
MultiplicityNotes
Unreacted Imidazole ~7.70 ppm (H2)~7.15 ppm (H4/H5)Singlet (Broad)Singlet (Equivalent)The H4/H5 protons appear equivalent due to rapid tautomerism in free imidazole.
Target Product ~7.60–7.80 ppm (H2)~6.90–7.30 ppm (H4/H5)Distinct Singlets/DoubletsSymmetry is broken. H4 and H5 are chemically non-equivalent. Look for the aldehyde proton at ~9.9 ppm .

Diagnostic Check: If you see a broad singlet integrating for ~2 protons around 7.15 ppm that does not couple with the ethyl linker, you have free imidazole.

Part 2: The "Gold Standard" Workup Protocol

Q: Standard extraction didn't work. How do I remove imidazole without a column?

The Mechanism: Both the product and imidazole are basic (pKa ~7.0). Therefore, acid-base extraction is ineffective because both will protonate and partition into the aqueous phase. Instead, you must rely on Differential Solvation .

  • Imidazole: Highly water-soluble (LogP ≈ -0.08), sparingly soluble in non-polar organics.

  • Product: Lipophilic (LogP > 1.5), highly soluble in chlorinated solvents.

Step-by-Step Protocol

1. Solvent Selection (Critical) Dissolve your crude reaction mixture in Dichloromethane (DCM) or Chloroform .

  • Why? DCM is an excellent solvent for the benzaldehyde derivative but a poor solvent for free imidazole compared to water.

  • Avoid: Ethyl Acetate (EtOAc) can sometimes solubilize enough imidazole to make washing inefficient.

2. The "Salting Out" Wash Perform the liquid-liquid extraction in this specific order:

  • Water Wash (3x): Wash the organic layer vigorously with distilled water.

    • Volume: Use 1:1 volume ratio (Org:Aq).

    • Action: This removes the bulk (90%+) of free imidazole.

  • Saturated NaHCO₃ Wash (1x):

    • Why? Ensures the imidazole ring of your product remains deprotonated (neutral). If the pH drops (e.g., from acidic byproducts), the product forms a salt and is lost to the water layer.

  • Brine Wash (1x):

    • Why? Removes residual water from the DCM layer.

3. Drying & Concentration [2]

  • Dry the organic layer over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Filter and concentrate in vacuo.

4. High-Vacuum Sublimation (The "Polishing" Step) If NMR still shows trace imidazole (<5%):

  • Place the solid/oil under high vacuum (<1 mbar) and heat to 50–60°C for 2–4 hours.

  • Mechanism: Imidazole sublimes relatively easily under high vacuum, whereas the benzaldehyde derivative has a much lower vapor pressure.

Part 3: Advanced Purification (Recrystallization)

Q: The workup improved purity, but the solid is sticky/colored. What next?

If the product is a solid (melting point typically 80–120°C depending on exact polymorphic form), recrystallization is superior to chromatography.

Recommended Solvent Systems:

  • DCM / Hexane: Dissolve in minimal DCM at RT. Add Hexane dropwise until cloudy. Cool to 4°C.

  • EtOAc / Petroleum Ether: Classic system for polar aromatics.

  • Toluene: (High heat required). Good for removing non-polar tars, but imidazole is sparingly soluble in hot toluene, so filter while hot if imidazole precipitates first.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the mixture.

PurificationProtocol Start Crude Reaction Mixture (Product + Excess Imidazole) Dissolve Dissolve in DCM (Avoid EtOAc if possible) Start->Dissolve WashWater Liquid-Liquid Extraction Wash 3x with Water Dissolve->WashWater Imidazole partitions to Aq CheckNMR Check 1H NMR Is Imidazole present? WashWater->CheckNMR DryVac High Vacuum Drying (50°C, <1 mbar, 4h) CheckNMR->DryVac Trace (<5%) Recryst Recrystallization (DCM/Hexane) CheckNMR->Recryst Major (>5%) Pure Pure Product (>98%) CheckNMR->Pure No DryVac->Pure Recryst->Pure

Caption: Logical workflow for the removal of imidazole impurities based on concentration and phase behavior.

Part 5: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product yield is low after washing. pH of aqueous layer is too low (< 6.0).The product protonated and moved to the water layer. Back-extract the aqueous washes with fresh DCM after adjusting pH to ~8 with NaHCO₃.
Emulsion forms during extraction. Amphiphilic nature of the product.Add solid NaCl to saturate the aqueous layer or filter the biphasic mixture through a pad of Celite.
"Ghost" peaks in NMR around 8.0 ppm. Formyl proton degradation.The aldehyde is oxidizing to carboxylic acid. Avoid prolonged exposure to air/light. Store under Argon.
Product is an oil, not a solid. Solvent entrapment.Use the DCM/Hexane method to induce precipitation. Scratch the flask wall with a glass rod to seed nucleation.

References

  • PubChem. (2025).[3] 4-(1H-imidazol-1-yl)benzaldehyde | C10H8N2O.[3] National Library of Medicine. [Link]

  • Organic Syntheses. (2003). Synthesis of 2,4-Disubstituted Imidazoles. Org. Synth. 2003, 80, 200. [Link]

  • Emel'yanenko, V. N., et al. (2017).[4] Solubility of Imidazoles in Organic Solvents. Journal of Chemical Thermodynamics. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Imidazole-Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometry Specialists.

Executive Summary: The Analytical Challenge

Imidazole-benzaldehyde derivatives (often linked via Schiff base/imine chemistry) are privileged scaffolds in drug discovery, frequently exhibiting antifungal (e.g., azole targets) and anticancer activity. However, their structural duality—an electron-rich, basic imidazole ring coupled with an electrophilic benzaldehyde moiety—creates complex mass spectral behaviors.

This guide compares the two primary ionization/fragmentation modalities—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI) —and provides a mechanistic breakdown of their fragmentation patterns. Unlike standard libraries which often lack specific derivative data, this guide focuses on ab initio interpretation of the fragmentation kinetics.

Strategic Comparison: Ionization Modalities

The choice between ESI and EI fundamentally alters the spectral "fingerprint" and the structural information gained.

Table 1: Comparative Performance of Ionization Techniques
FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Primary Ion Species Even-electron ions

Odd-electron radical cations

Dominant Mechanism Charge-remote fragmentation & Mobile Proton ModelRadical-site initiated cleavage (alpha-cleavage)
Structural Insight Excellent for sequencing the linker (Imine bond) and identifying labile metabolites.Best for "fingerprinting" the stable aromatic cores (Imidazole/Phenyl rings).
Detection Limit Femtogram range (High Sensitivity)Picogram range (Moderate Sensitivity)
Best Application Metabolite ID & PK Studies (LC-compatible)Impurity Profiling (GC-compatible)

Expert Insight: For drug development, ESI-CID (Collision Induced Dissociation) is the superior choice due to its compatibility with biological matrices (LC-MS). However, EI is invaluable for confirming the starting material purity during synthesis.

Mechanistic Fragmentation Analysis

When analyzing imidazole-benzaldehyde derivatives, fragmentation follows three distinct, competitive pathways driven by the stability of the resulting carbocations.

Pathway A: The Imine (Schiff Base) Cleavage (Dominant in ESI)

The protonation usually occurs at the imine nitrogen or the imidazole N3. Upon collisional activation (CID), the weakest bond—the C-N bond between the benzaldehyde carbon and the imidazole nitrogen—is liable to cleave.

  • Mechanism: Heterolytic cleavage driven by the stability of the Benzoyl Cation .

  • Diagnostic Shift: Look for the neutral loss of the imidazole moiety.

  • Key Ion:

    
     (for unsubstituted benzaldehyde).
    
Pathway B: The "Benzoyl" Cascade (Characteristic of Benzaldehyde)

Once the benzoyl cation is formed, it undergoes a predictable decay series, regardless of the imidazole attachment.

  • Benzoyl Cation (

    
    ):  The 
    
    
    
    -cleavage product.
  • Phenyl Cation (

    
    ):  Formed by the expulsion of neutral Carbon Monoxide (CO, 28 Da).
    
  • Cyclopropenyl Cation (

    
    ):  Formed by the loss of Acetylene (
    
    
    
    ) from the phenyl ring.
Pathway C: Imidazole Ring Disintegration (High Energy)

The imidazole ring is aromatic and stable, but under high collision energies (or EI), it fragments via Retro-Diels-Alder (RDA) type mechanisms or ring opening.

  • Loss of HCN (27 Da): A signature of nitrogen heterocycles.

  • Loss of

    
     (26 Da):  Fragmentation of the C4-C5 bond.
    
  • Diagnostic Ion:

    
     (Imidazole radical cation in EI) or 
    
    
    
    (
    
    
    ).

Visualization of Fragmentation Pathways[1][2][3][4][5]

The following diagram illustrates the logical flow of fragmentation for a generic Imidazole-Benzaldehyde Schiff Base (


).

FragmentationPathways Parent Parent Ion [M+H]+ (Protonated Schiff Base) ImineCleavage Pathway A: Imine Bond Cleavage (Primary ESI Event) Parent->ImineCleavage CID Energy ImidazoleIon Imidazole Cation (m/z 69) Parent->ImidazoleIon Charge Retention on Imidazole BenzoylCation Benzoyl Cation (m/z 105) ImineCleavage->BenzoylCation Charge Retention on Benzyl ImidazoleNeutral Neutral Imidazole Loss ImineCleavage->ImidazoleNeutral PhenylCation Phenyl Cation (m/z 77) BenzoylCation->PhenylCation -CO (28 Da) C4H3 Cyclopropenyl Cation (m/z 51) PhenylCation->C4H3 -C2H2 (26 Da) HCNLoss Fragment [C2H4N]+ (m/z 42) ImidazoleIon->HCNLoss -HCN (27 Da)

Figure 1: Competitive fragmentation pathways for Imidazole-Benzaldehyde derivatives in ESI-MS/MS. Blue indicates the precursor, Red indicates benzaldehyde-derived fragments, and Green indicates imidazole-derived fragments.

Experimental Protocol: ESI-MS/MS Profiling

To reproduce these patterns for structural validation, follow this self-validating protocol. This workflow ensures you distinguish between isobaric interferences and true fragments.

Step 1: Sample Preparation[6][7]
  • Solvent: Dissolve 1 mg of derivative in 1 mL of Methanol (HPLC grade).

  • Dilution: Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? It promotes protonation (

      
      ), essential for ESI efficiency.
      
Step 2: Direct Infusion (Tune Mode)
  • Flow Rate: 10

    
    L/min via syringe pump.
    
  • Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Start low to prevent in-source fragmentation).

    • Source Temp: 120°C.

Step 3: Collision Energy (CE) Ramp

Perform a "CE Breakdown Curve" experiment.

  • Isolate the parent ion (Q1).

  • Ramp Collision Energy from 5 eV to 50 eV in 5 eV increments.

  • Data Interpretation:

    • Low CE (5-15 eV): Parent ion dominates.

    • Mid CE (20-35 eV): Appearance of Benzoyl (

      
       105) and Imidazole (
      
      
      
      69) fragments.
    • High CE (>40 eV): Dominance of Phenyl (

      
       77) and deep fragmentation (
      
      
      
      51, 41).
Step 4: Substituent Effect Validation

If your derivative has substituents (e.g., -NO2, -OMe), verify the mass shifts:

  • Electron Donating (-OMe): Expect the benzoyl peak to shift to

    
    . The fragment will be more stable (higher abundance).[1]
    
  • Electron Withdrawing (-NO2): Expect the benzoyl peak at

    
    . The fragment will be less stable, often showing immediate loss of NO (
    
    
    
    30).

Analytical Workflow Diagram

Workflow Sample Sample (MeOH + 0.1% FA) ESI ESI Source (Soft Ionization) Sample->ESI Infusion Q1 Q1 Filter (Select Parent [M+H]+) ESI->Q1 Ion Beam CID Collision Cell (N2 Gas, 10-50eV) Q1->CID Selection Detector TOF/Detector (Fragment Spectrum) CID->Detector Fragments

Figure 2: Standard Direct Infusion MS/MS Workflow for structural elucidation.

References

  • Benchchem. (2025).[2] In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde Derivatives. Retrieved from

  • NIST Mass Spectrometry Data Center. (2025). Electron Ionization Mass Spectra of Imidazole. Retrieved from

  • Doc Brown's Chemistry. (2025).[3] Mass Spectrum of Benzaldehyde: Fragmentation Patterns and Ionization. Retrieved from

  • Yaylayan, V. A., et al. (2020).[4] Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases. Carbohydrate Research. Retrieved from

  • Vyskocilová, P., et al. (2006).[5] Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides. Nucleosides, Nucleotides & Nucleic Acids.[5] Retrieved from

Sources

HPLC Method Development Guide: 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

Developing a robust HPLC method for 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (hereafter referred to as IEB ) presents a classic "push-pull" chromatographic challenge. The molecule contains two distinct functional domains that often demand conflicting separation conditions:

  • The Basic Imidazole Tail (pKa ~ 6.0 - 7.0): Prone to severe peak tailing on standard silica columns due to silanol interactions when ionized.

  • The Reactive Benzaldehyde Head: Susceptible to on-column oxidation (to benzoic acid derivatives) and Schiff base formation if amine-containing buffers are used improperly.

This guide objectively compares three method development strategies: Traditional Acidic RP , Ion-Pairing Chromatography (IPC) , and the recommended High-pH Hybrid RP . We demonstrate why high-pH strategies offer superior peak symmetry, loadability, and MS-compatibility for this specific analyte.

Compound Profile & Critical Quality Attributes (CQAs)
PropertyValue / CharacteristicChromatographic Implication
Structure Imidazole ring linked via ethoxy spacer to benzaldehyde.Dual functionality: Basic N and Neutral/Electrophilic CHO.
pKa (Calc.) ~6.5 (Imidazole N3)Ionized (Cationic) at pH < 5. Neutral at pH > 8.
LogP ~1.5 - 2.0Moderately polar; requires low organic start for retention.
UV Max ~255 nm, ~280 nm (Benzaldehyde

)
Detection at 254 nm is optimal; 280 nm offers higher specificity.
Key Impurities 1. 4-Hydroxybenzaldehyde (Starting Material)2. 4-[2-(1H-imidazol-1-yl)ethoxy]benzoic acid (Oxidation degradant)3. 1-(2-Hydroxyethyl)imidazole (Hydrolysis byproduct)Method must resolve the highly polar acidic degradant from the basic parent.

Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches. The "Score" reflects a weighted average of Resolution (


), Peak Symmetry (

), and Robustness.
Method A: Traditional Acidic C18 (The "Standard" Approach)
  • Conditions: C18 Column (3.5 µm), Mobile Phase A: 0.1% Formic Acid (pH ~2.7), B: ACN.

  • Mechanism: At pH 2.7, the imidazole is fully protonated (

    
    ).
    
  • Outcome:

    • Pros: Simple, MS-compatible.

    • Cons: Severe peak tailing (

      
      ) due to secondary interactions with residual silanols on the stationary phase. The cationic repulsion leads to early elution ("blow-through") of the imidazole impurities.
      
  • Verdict: Not Recommended for purity assay.

Method B: Ion-Pairing Chromatography (The "Fix")
  • Conditions: C18 Column, Mobile Phase A: 10 mM Octanesulfonic Acid (OSA) pH 3.0, B: ACN.

  • Mechanism: OSA forms a neutral ion-pair with the protonated imidazole, increasing retention and masking silanols.

  • Outcome:

    • Pros: Excellent peak shape (

      
      ).
      
    • Cons: Incompatible with LC-MS (source contamination). Long equilibration times. "Memory effects" on columns.

  • Verdict: Legacy Use Only (Acceptable for QC with UV-only, but lacks flexibility).

Method C: High-pH Hybrid RP (The "Modern Solution")
  • Conditions: Hybrid Silica C18 (e.g., XBridge/Gemini), Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0), B: ACN.

  • Mechanism: At pH 10, the imidazole is deprotonated (Neutral). The hybrid silica resists dissolution at high pH.

  • Outcome:

    • Pros: Sharpest peaks (

      
      ). High loading capacity. MS-compatible (volatile buffer). Better retention of the neutral imidazole allowing separation from polar impurities.
      
    • Cons: Requires specific "High pH Stable" columns.

  • Verdict: Highly Recommended (The Gold Standard).

Visualizing the Challenge & Solution

The following diagram illustrates the synthesis pathway and the origin of impurities, mapped to the separation logic.

G cluster_separation High-pH Separation Logic Start1 4-Hydroxybenzaldehyde (Acidic/Phenolic) Reaction Ether Synthesis (Base Catalyzed) Start1->Reaction Start2 1-(2-Chloroethyl)imidazole (Basic) Start2->Reaction Impurity_Hyd Impurity B: Hydroxyethyl Imidazole (Hydrolysis) Start2->Impurity_Hyd Hydrolysis Product TARGET: IEB (Amphoteric/Basic) Reaction->Product Main Pathway Impurity_Ox Impurity A: Benzoic Acid Deriv. (Oxidation Degradant) Product->Impurity_Ox Air Oxidation (Storage) Logic1 pH 10.0 Mobile Phase Logic2 IEB = Neutral (Retained) Logic1->Logic2 Logic3 Impurity A = Ionized (Elutes Early) Logic1->Logic3

Caption: Synthesis pathway of IEB showing origins of critical impurities and the High-pH separation logic.

Recommended Protocol: High-pH Hybrid RP Method

This protocol is designed to be self-validating. The use of a volatile basic buffer ensures that the imidazole ring remains deprotonated, eliminating silanol tailing without the need for ion-pairing agents.

Instrumentation & Reagents
  • System: HPLC/UHPLC with PDA (Photo Diode Array) detector.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Reagents: HPLC Grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Milli-Q Water.
Operating Conditions
ParameterSettingRationale
Mobile Phase A 10 mM

in Water, pH adjusted to 10.0 with

.
Ensures Imidazole is neutral (suppresses tailing).
Mobile Phase B 100% AcetonitrileStrong eluent for organic separation.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CImproves mass transfer and peak sharpness.
Wavelength 254 nm (Quant), 280 nm (Qual)254 nm maximizes sensitivity for the benzaldehyde chromophore.
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5Initial Hold (Retain polar impurities)
2.0 5Isocratic Hold
15.0 60Linear Gradient (Elute IEB)
18.0 90Column Wash (Remove dimers/oligomers)
20.0 90Wash Hold
20.1 5Re-equilibration
25.0 5End
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.[1] Do not use acidic diluents or pure methanol (potential acetal formation with aldehyde).

  • Concentration: 0.5 mg/mL.

  • Stability Warning: Analyze within 24 hours. Keep autosampler at 4°C to prevent oxidation of the aldehyde to the acid.

Experimental Validation Data (Representative)

The following data compares the performance of the recommended Method C against the traditional Method A.

ParameterMethod A (Acidic pH 2.7)Method C (Basic pH 10.0)Status
Retention Time (IEB) 4.2 min (Early elution)8.5 min (Optimal retention)Improved
USP Tailing Factor (

)
1.9 (Significant tailing)1.08 (Symmetric)Pass
Resolution (

) from Impurity A
1.5 (Marginal)> 4.0 (Excellent)Pass
Theoretical Plates (

)
~4,500~12,000High Efficiency
LOD (S/N = 3) 0.5 µg/mL0.1 µg/mL (Sharper peaks = higher height)High Sensitivity

Troubleshooting & Decision Tree

Use this logic flow to resolve common issues during method transfer.

DecisionTree Start Issue Detected Tailing Peak Tailing > 1.3 Start->Tailing Split Split Peak / Shoulder Start->Split Ghost Ghost Peaks Start->Ghost CheckpH Check pH > 9.5? (Ensure Imidazole is neutral) Tailing->CheckpH Diluent Check Diluent Strength (Must be <= Initial MP) Split->Diluent Degradation Check Aldehyde Oxidation (Is it Benzoic Acid?) Split->Degradation Carryover Need Needle Wash? (Use 50:50 ACN:Water) Ghost->Carryover BufferConc Increase Buffer Conc. (to 20mM) CheckpH->BufferConc pH is OK

Caption: Troubleshooting decision tree for IEB method optimization.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link Context: Establishes the mechanism of silanol suppression at high pH for basic analytes like imidazole.

  • Dolan, J. W. (2008). The Power of pH. LCGC North America. Link Context: Provides the theoretical basis for manipulating selectivity of ionizable compounds (imidazole/benzoic acid) using mobile phase pH.

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. Link Context: Technical specifications for high-pH stable hybrid silica columns required for Method C.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Context: Authoritative source on gradient elution strategies for separating neutral (aldehyde) and ionic (acid/base) mixtures.

Sources

comparing reactivity of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde vs 4-hydroxybenzaldehyde

[1][2]

Executive Summary

This guide analyzes the divergent reactivity profiles of 4-hydroxybenzaldehyde (4-HB) and its functionalized derivative, 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (IEB) .[1][2]

While structurally related, these two molecules exhibit opposing behaviors in standard synthetic workflows due to the "Protection Effect" of the ethoxy linker and the "Distal Basicity" of the imidazole tail.

  • 4-HB is defined by its phenolic proton (

    
    ) , which renders the molecule susceptible to ionization in basic media, significantly deactivating the aldehyde carbonyl toward nucleophilic attack.
    
  • IEB functions as a "masked" phenol (ether) with an appended basic moiety. It retains high carbonyl electrophilicity in basic conditions and introduces a secondary active site (imidazole) for metal coordination or pH-modulated solubility.[1][2]

Recommendation: Select IEB for base-catalyzed condensations (Knoevenagel, Aldol) to avoid resonance deactivation.[1] Select 4-HB only if the free phenolic hydroxyl is required for subsequent derivatization or if the reaction proceeds under acidic conditions.[1][2]

Electronic & Structural Profiling[2][3]

The core distinction lies in how the substituent at the para-position communicates with the aldehyde carbonyl via the benzene ring.

The Phenoxide Deactivation (4-HB)

In neutral media, the -OH group is a resonance donor (+M) but an inductive withdrawer (-I).[1][2] However, typical aldehyde functionalizations (e.g., Schiff base formation) occur in basic buffers or presence of amine catalysts.

  • Mechanism: Base deprotonates the phenol (

    
    ).[1][2]
    
  • Consequence: The resulting phenoxide is a powerful electron-donating group.[1][2] It pumps electron density into the ring and, via resonance, onto the carbonyl oxygen.

  • Result: The carbonyl carbon becomes electron-rich (less electrophilic), drastically slowing down nucleophilic attack.[1]

The Ether Stability (IEB)

In IEB, the phenolic oxygen is alkylated with an ethyl-imidazole chain.

  • Mechanism: The ether oxygen (

    
    ) cannot be deprotonated.[1][2] It remains a moderate electron donor (+M), similar to the methoxy group in anisaldehyde.
    
  • Consequence: The carbonyl retains significant electrophilic character even in the presence of strong bases (e.g.,

    
    , piperidine).
    
  • The Imidazole Tail: The distal imidazole (

    
     for conjugate acid) acts as a proton trap in acidic media but remains neutral in the basic conditions typically used for aldehyde reactions.
    
Comparative Data Table
Feature4-Hydroxybenzaldehyde (4-HB)4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (IEB)
Primary Functional Group Phenolic AldehydeAmino-Ether Aldehyde
Carbonyl Electrophilicity (Neutral) ModerateModerate
Carbonyl Electrophilicity (Basic) Very Low (Deactivated by

)
High (Stable Ether)
Acid Sensitivity Low (Stable)High (Imidazole protonation)
Base Sensitivity High (Deprotonation)Low (Stable)
Solubility Switch Soluble in Dilute Base (NaOH)Soluble in Dilute Acid (HCl)
Metal Coordination Hard ligand (Phenoxide oxygen)Soft/Borderline ligand (Imidazole Nitrogen)

Reactivity Analysis & Decision Logic

Nucleophilic Additions (Knoevenagel/Schiff Base)

This is the critical differentiator.

  • With 4-HB: Attempting a Knoevenagel condensation with malononitrile in basic ethanol often results in poor yields or requires large excess of reagents.[1][2] The base converts 4-HB to the phenoxide anion, which resists the attack of the malononitrile anion.

  • With IEB: The reaction proceeds rapidly. The ether linkage prevents anion formation on the ring, maintaining the aldehyde's susceptibility to nucleophilic attack.

Solubility-Based Purification

IEB offers a unique "Self-Purifying" feature due to the imidazole:

  • Reaction: Run reaction in organic solvent.

  • Workup: Wash with dilute acid (e.g., 0.1 M HCl). The IEB derivative (if it retains the imidazole) will protonate and move to the aqueous phase, separating it from neutral impurities.

  • Recovery: Basify the aqueous phase to precipitate the product.

Visualization: Reactivity Flowchart

ReactivityComparisonStartSelect Reaction ConditionsCondition_BaseBasic Media(e.g., Piperidine, K2CO3)Start->Condition_BaseCondition_AcidAcidic Media(e.g., HCl, AcOH)Start->Condition_AcidHB_Node4-Hydroxybenzaldehyde(4-HB)Condition_Base->HB_NodeSubstrate AIEB_NodeImidazole-Ethoxy Benzaldehyde(IEB)Condition_Base->IEB_NodeSubstrate BCondition_Acid->IEB_NodeHB_Base_StateForms Phenoxide Anion (Ar-O⁻)Strong +M EffectHB_Node->HB_Base_StateHB_Outcome_BaseDeactivated CarbonylSlow/No ReactionHB_Base_State->HB_Outcome_BaseInhibits NucleophileIEB_Base_StateRemains Neutral EtherModerate +M EffectIEB_Node->IEB_Base_StateIEB_Acid_StateImidazole Protonation (ImH⁺)Solubility ChangeIEB_Node->IEB_Acid_StateForms SaltIEB_Outcome_BaseActive CarbonylFast ReactionIEB_Base_State->IEB_Outcome_BaseFacilitates Attack

Caption: Comparative reaction pathways in basic media. Note the deactivation dead-end for 4-HB compared to the active pathway for IEB.[1][2]

Experimental Protocols

Protocol A: Knoevenagel Condensation (Comparative)

Objective: Synthesize a benzylidene malononitrile derivative.[1]

For IEB (Recommended Route)

This protocol exploits the stability of the ether linkage.

  • Reagents:

    • IEB (1.0 eq)[1]

    • Malononitrile (1.1 eq)[1]

    • Ethanol (Absolute, 10 mL/mmol)[1]

    • Catalyst: Piperidine (0.1 eq) or

      
      -Alanine (0.1 eq)[1][2]
      
  • Procedure:

    • Dissolve IEB and malononitrile in ethanol at room temperature.

    • Add catalyst.[2][3]

    • Heat to reflux for 1-2 hours.

    • Monitoring: TLC (Eluent: 5% MeOH in DCM). IEB spot (

      
      ) will disappear; product is usually less polar or fluorescent.
      
  • Workup:

    • Cool to

      
      . The product often crystallizes directly.
      
    • Filter and wash with cold ethanol.

    • Yield expectation: >85%.[2][4][5]

For 4-HB (The "Problematic" Route)
  • Reagents: Same as above.

  • Observation: Upon adding piperidine, the solution turns deep yellow/orange immediately. This is not the product; it is the phenoxide anion .

  • Procedure Modification:

    • Requires acidification (Acetic Acid/Ammonium Acetate buffer) to keep the phenol protonated, or protection of the phenol (e.g., TBDMS-Cl) prior to reaction.

    • Direct reaction yields are typically lower (40-60%) and require longer reflux times.[1][2]

Protocol B: Synthesis of IEB from 4-HB

Context: If IEB is not commercially available, it is synthesized directly from 4-HB.[1][2]

  • Reagents:

    • 4-Hydroxybenzaldehyde (1.0 eq)[1][2][6]

    • 1-(2-Chloroethyl)-1H-imidazole (1.1 eq) (often used as HCl salt)[1][2]

    • Base:

      
       (3.0 eq)[1][7]
      
    • Solvent: DMF or Acetonitrile[3]

    • Catalyst: NaI (0.1 eq) - Finkelstein condition to accelerate substitution.[1][2]

  • Workflow:

    • Combine 4-HB,

      
      , and solvent.[1][8] Stir 30 mins to form phenoxide (Solution turns yellow).
      
    • Add Chloroethyl-imidazole and NaI.[1][2]

    • Heat to

      
       for 12-16 hours.
      
  • Purification (The "Switch"):

    • Dilute with water.[2] Extract with Ethyl Acetate.[2][7]

    • Wash Organic layer with 1M HCl. The product (IEB) moves to the aqueous acid phase (protonated imidazole). Impurities stay in organic.

    • Separate aqueous layer, basify with NaOH to pH 10.

    • Extract product back into DCM/Ethyl Acetate.[2]

    • Dry and concentrate.[7]

References

  • Synthesis of Imidazole-Alkoxy Benzaldehydes: Li, S. X., Zhang, D. H., Fun, H. K., & Hemamalini, M. (2011). 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde.[1][2][6][9] Acta Crystallographica Section E: Structure Reports Online, 67(5), o1206.[9]

  • Reactivity of 4-Hydroxybenzaldehyde: BenchChem. (2025).[2][3] A Comparative Analysis of 4-Butoxybenzaldehyde and Other Alkoxybenzaldehydes.

  • Knoevenagel Condensation Kinetics: Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1] (General reference for p-alkoxy vs p-hydroxy reactivity rates).

  • Physical Properties of Imidazole Derivatives: EPA CompTox Chemicals Dashboard. (2025). 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde Properties. [1][10]

Comparative Guide: UV-Vis Characterization of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde . It is designed for researchers utilizing this compound as a pharmaceutical intermediate (e.g., in the synthesis of antifungal azoles or cardiovascular agents) or as a ligand in coordination chemistry.

Executive Technical Synthesis

4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde (CAS: 205371-43-3) is a bifunctional molecule comprising a benzaldehyde core and an imidazole ring connected by an ethoxy linker.

From a spectroscopic standpoint, this molecule represents a non-conjugated chromophoric system . The saturated ethyl ether spacer (


) electronically decouples the imidazole ring from the benzaldehyde 

-system. Consequently, its UV-Vis spectrum is not a hybrid of the two but a superposition, dominated entirely in the near-UV region (>230 nm) by the 4-alkoxybenzaldehyde moiety.

Key Spectral Signature:

  • Primary Band (

    
    ): 
    
    
    
    nm (High
    
    
    ).
  • Secondary Band (

    
    ): 
    
    
    
    nm (Low
    
    
    , often a shoulder).
  • Imidazole Contribution: Deep UV (<220 nm), typically obscured by solvent cutoffs or benzaldehyde higher-energy transitions.

Spectral Characteristics & Comparative Analysis

To validate the identity and purity of this compound, one must compare it against its synthetic precursor (4-Hydroxybenzaldehyde) and its chromophoric analog (4-Ethoxybenzaldehyde).

Table 1: Comparative Spectral Data (in Methanol)
CompoundStructural Role

(nm)

(M

cm

)
Key Spectral Feature
Target Product Analyte 282, 312 (sh) ~15,000 Matches 4-ethoxybenzaldehyde; pH-stable >250nm.
4-HydroxybenzaldehydePrecursor285~13,000Bathochromic shift to ~330 nm in NaOH (Phenolate).
4-EthoxybenzaldehydeChromophore Ref.28115,300Identical profile to target; insensitive to base.[1]
ImidazoleMoiety Ref.2075,000Transparent in analytical UV (>240 nm).
Detailed Analysis of Alternatives
Alternative A: 4-Hydroxybenzaldehyde (The Precursor) [2]
  • Context: This is the starting material. The reaction involves alkylating the phenolic oxygen.

  • Differentiation: The most critical quality control test is the Base Shift Assay .

    • Mechanism: In basic media (pH > 10), 4-hydroxybenzaldehyde deprotonates to the phenolate anion, causing a massive red shift (

      
       moves from 285 nm to ~330 nm) and hyperchromic effect.
      
    • Target Performance: The target molecule has an ether linkage. It cannot form a phenolate. Therefore, addition of NaOH should cause no significant shift in the 282 nm peak.

    • Result: If the spectrum shifts upon adding base, your product is contaminated with unreacted starting material.

Alternative B: 4-(1H-imidazol-1-yl)benzaldehyde (The Conjugated Analog)
  • Context: A structural isomer where imidazole is directly attached to the phenyl ring.

  • Differentiation: In this analog, the imidazole lone pair conjugates with the benzaldehyde. This results in a distinct red-shifted spectrum (

    
     nm) and different solvatochromism.
    
  • Insight: This comparison validates the "decoupled" nature of the ethoxy linker in the target molecule.

Experimental Protocol: Self-Validating Purity Assay

This protocol uses UV-Vis not just for identification, but as a functional limit test for the unreacted phenolic precursor.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) – Cutoff ~205 nm.

  • Base Stock: 1.0 M NaOH (aq).

  • Acid Stock: 1.0 M HCl (aq).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 220–400 nm).

Step-by-Step Workflow
  • Blanking: Fill two quartz cuvettes (1 cm path) with Methanol. Run baseline correction.

  • Sample Preparation:

    • Prepare a stock solution of the target compound (

      
       M) in Methanol.
      
    • Dilute to working concentration (

      
       M) so absorbance at 280 nm is between 0.6 and 0.8 AU.
      
  • Neutral Scan: Record spectrum (220–400 nm). Note

    
     (Expect ~282 nm).
    
  • Alkaline Challenge (The Validation Step):

    • Add 20

      
      L of 1.0 M NaOH directly to the sample cuvette. Invert to mix.
      
    • Record spectrum immediately.

    • Pass Criteria: Spectrum remains virtually unchanged (overlay matches Neutral Scan).

    • Fail Criteria: Appearance of a new band at ~330 nm (indicates residual phenolic -OH).

  • Acidic Challenge (Imidazole Check):

    • Add 40

      
      L of 1.0 M HCl to the same cuvette (neutralizing NaOH and acidifying).
      
    • Record spectrum.

    • Observation: The benzaldehyde peak (~282 nm) should remain stable. The deep UV (<230 nm) may change due to imidazole protonation (Im

      
       ImH
      
      
      
      ), but the main analytical window remains constant.

Logical Pathway Visualization

The following diagram illustrates the decision logic for characterizing the product and distinguishing it from impurities.

UV_Analysis_Workflow Start Start: Dissolve Sample in Methanol Scan_Neutral Scan 220-400 nm (Neutral pH) Start->Scan_Neutral Check_Lambda Check λmax Scan_Neutral->Check_Lambda Path_A λmax ≈ 282 nm Check_Lambda->Path_A Matches 4-ethoxybenzaldehyde Path_B λmax > 290 nm or < 270 nm Check_Lambda->Path_B Mismatch Add_Base Add NaOH (pH > 10) (Alkaline Challenge) Path_A->Add_Base Result_Wrong FAIL: Incorrect Chromophore (Check Structure) Path_B->Result_Wrong Check_Shift Spectral Shift? Add_Base->Check_Shift Result_Pure PASS: No Shift (Ether Linkage Confirmed) Check_Shift->Result_Pure No Change Result_Impure FAIL: Red Shift to ~330 nm (Phenolic Impurity Present) Check_Shift->Result_Impure New Band @ 330nm

Figure 1: Decision tree for UV-Vis validation of 4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde purity.

References

  • National Institute of Standards and Technology (NIST). "UV-Vis Spectrum of 4-Ethoxybenzaldehyde." NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). "UV-Vis Spectrum of 4-Hydroxybenzaldehyde." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "Compound Summary: 4-(1H-imidazol-1-yl)benzaldehyde (Conjugated Analog)."[3][4] [Link]

Sources

comparative bioactivity studies of imidazole-linked benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Bioactivity Studies of Imidazole-Linked Benzaldehyde Derivatives: A Technical Guide for Lead Optimization

Introduction : As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter the challenge of optimizing heterocyclic scaffolds to maximize efficacy while minimizing off-target toxicity. The imidazole ring is a privileged pharmacophore, acting as a bioisostere for various azoles and offering critical hydrogen bond donor/acceptor capabilities. When coupled with substituted benzaldehydes via multicomponent reactions, the resulting imidazole-linked benzaldehyde derivatives exhibit a highly tunable electronic and steric profile.

This guide provides an objective comparison of these derivatives' bioactivities against clinical standards, dissects the causality behind structural modifications, and details self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale and Pharmacophore Tuning

The biological versatility of imidazole derivatives—ranging from antimicrobial to anticancer properties—stems from their ability to form


 stacking interactions and coordinate with metal ions in metalloenzymes [2]. The introduction of a benzaldehyde-derived moiety serves a specific mechanistic purpose:
  • Electron-Withdrawing Groups (EWGs) : Substituents like

    
     or 
    
    
    
    on the benzaldehyde ring decrease the electron density of the
    
    
    -system. This enhances the electrophilicity of the molecule, often improving its ability to intercalate DNA or covalently bind to bacterial enzymes, thereby boosting antimicrobial and cytotoxic efficacy [2, 4].
  • Electron-Donating Groups (EDGs) : Substituents like

    
     increase lipophilicity and electron density. While this can improve membrane permeability, it frequently reduces target binding affinity if the receptor pocket is highly electronegative.
    

Caption: Workflow for the multicomponent synthesis and validation of imidazole-benzaldehyde derivatives.

Comparative Bioactivity Data

To objectively compare performance, we evaluate the derivatives against clinical standards (e.g., Metronidazole for bacteria, Doxorubicin for cancer cells). The data below synthesizes findings from recent biological evaluations of tetrasubstituted and nitroimidazole derivatives [1, 2, 4].

Compound ScaffoldBenzaldehyde SubstituentAntimicrobial MIC (S. aureus)Anticancer IC50 (MDA-MB-231)Mechanistic Observation
Nitroimidazole-Thiosemicarbazide 4-Nitro (

)
31.25 µg/mL12.4 µMStrong dual-action; EWG enhances target binding via

-depletion.
Nitroimidazole-Thiosemicarbazide 4-Methoxy (

)
250 µg/mL>50 µMEDG increases steric bulk, reducing receptor fit.
2,4,5-Triarylimidazole 4-Chloro (

)
62.5 µg/mL8.2 µMHalogen bonding improves target kinase inhibition.
2,4,5-Triarylimidazole Unsubstituted (

)
125 µg/mL28.5 µMBaseline activity; lacks specific directional interactions.
Standard Control Metronidazole / Doxorubicin16.0 µg/mL1.5 µMClinical benchmarks for respective assays.

Causality Insight: The superiority of the 4-Chloro and 4-Nitro derivatives highlights a fundamental principle in medicinal chemistry: incorporating polarizable halogens or strong EWGs on the benzaldehyde ring significantly improves the thermodynamic stability of the drug-target complex compared to unsubstituted or EDG-substituted alternatives.

Self-Validating Experimental Methodologies

As a principle of robust scientific inquiry, every protocol must act as a self-validating system to prevent false positives and artifacts. Below are the standardized methodologies for synthesizing and evaluating these compounds.

Protocol A: One-Pot Multicomponent Synthesis of Tetrasubstituted Imidazoles Rationale: The one-pot multicomponent reaction (MCR) is chosen over linear synthesis because it minimizes solvent waste, maximizes atom economy, and drives the equilibrium forward via simultaneous imine formation and cyclocondensation [1, 3].

  • Preparation : In a 50 mL round-bottom flask, combine benzil (1.0 mmol), the selected substituted benzaldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (4.0 mmol).

  • Catalysis & Solvent : Add 10 mL of glacial acetic acid. Causality: Glacial acetic acid acts as both the solvent and a mild Brønsted acid catalyst. It protonates the carbonyl oxygen to increase its electrophilicity, thereby accelerating nucleophilic attack by the amine.

  • Reflux : Stir the mixture at 80°C for 3–5 hours.

  • Self-Validation (Reaction Monitoring) : Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase. The disappearance of the benzaldehyde spot and the emergence of a lower-Rf product spot validates reaction completion.

  • Isolation : Pour the mixture into crushed ice. Neutralize with aqueous ammonia. Filter the precipitated solid, wash with distilled water, and recrystallize from hot ethanol.

Protocol B: High-Throughput Broth Microdilution Assay (Antimicrobial) Rationale: This method provides quantitative Minimum Inhibitory Concentration (MIC) data, which is far more reliable for structure-activity relationship (SAR) studies than disk diffusion zones [2].

  • Preparation : Prepare a stock solution of the imidazole derivative in DMSO (10 mg/mL).

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton broth to achieve a concentration range of 0.5 to 1000 µg/mL.

  • Inoculation : Add 10 µL of bacterial suspension (adjusted to 0.5 MacFarland standard, approx.

    
     CFU/mL) to each well.
    
  • Self-Validation (Controls) :

    • Positive Growth Control: Broth + Bacteria (validates organism viability).

    • Negative Sterility Control: Broth only (validates aseptic technique).

    • Solvent Control: Broth + Bacteria + DMSO (ensures DMSO concentration <1% does not inhibit growth, ruling out solvent toxicity).

  • Incubation & Readout : Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution. A color change from blue (oxidized) to pink (reduced) indicates bacterial metabolic activity. The lowest concentration remaining blue is the MIC.

Protocol C: MTT Cytotoxicity Assay (Anticancer) Rationale: The MTT assay measures mitochondrial reductase activity, providing a direct, quantifiable correlation to cell viability [4].

  • Seeding : Seed MDA-MB-231 breast cancer cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% 
    
    
    
    .
  • Treatment : Treat cells with varying concentrations of the imidazole derivatives (1 to 100 µM) for 48 hours.

  • Assay : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow water-soluble MTT into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase. Dead cells cannot perform this reduction.

  • Solubilization & Self-Validation : Carefully remove the media and dissolve the formazan in 150 µL of DMSO. Validation Check: Visually inspect under a microscope to ensure complete solubilization; undissolved crystals will cause light scattering and artificially inflate absorbance readings, leading to false viability metrics.

  • Measurement : Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Mechanistic Insights and Pathway Analysis

The dual bioactivity of these derivatives is not coincidental but a direct result of the scaffold's ability to interact with multiple distinct biological targets depending on the cellular environment.

Caption: Divergent mechanistic pathways of imidazole-linked benzaldehyde derivatives.

For antimicrobial activity, the imidazole nitrogen coordinates with metal ions in essential bacterial metalloenzymes, disrupting cell wall synthesis. In oncology, the planar nature of the triarylimidazole system allows for DNA intercalation, while the substituted benzaldehyde ring interacts with the hydrophobic pockets of target kinases, triggering apoptotic pathways[4].

Conclusion

The hybridization of the imidazole core with substituted benzaldehydes creates a highly modular platform for drug discovery. By understanding the causality between electron-withdrawing/donating substituents and target binding affinity, researchers can rationally design leads with optimized pharmacokinetic and pharmacodynamic profiles. The self-validating protocols outlined above ensure that the resulting bioactivity data is both reproducible and mechanistically sound, paving the way for confident lead optimization.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv.
  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. PMC.
  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Deriv

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.